3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYSVZGMDFMOJJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34772-98-0 | |
| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable enaminone intermediate in organic synthesis. The document details the established synthetic protocol, presents key quantitative data, and includes visualizations to aid in the understanding of the experimental workflow.
Core Synthesis Data
The primary method for the synthesis of this compound is the condensation reaction between 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a well-established method for the formation of β-enaminones from methyl ketones.
| Parameter | Value | Reference |
| Starting Material 1 | 2-Acetylthiophene | [1] |
| Starting Material 2 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | Reflux (approx. 153 °C) | [1] |
| Reaction Time | 8 hours | [1] |
| Purification Method | Crystallization from methanol | [1] |
| Yield | Not explicitly reported, but typically moderate to high for this type of reaction. | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.36 (d, J = 11.5 Hz, 1H), 7.61 (dd, J = 1.0, 3.8 Hz, 1H), 7.49 (dd, J = 1.2, 5.2 Hz, 1H), 7.07 (dd, J = 3.8, 5.1 Hz, 1H), 6.62 (d, J = 11.5 Hz, 1H), 3.26 (s, 3H), 3.04 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 201.2, 157.9, 154.7, 132.9, 128.1, 125.4, 108.0, 46.3, 38.5 | [1] |
Experimental Protocol
The following is a detailed methodology for the synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.
Materials:
-
2-Acetylthiophene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-acetylthiophene and an equimolar amount of N,N-dimethylformamide dimethyl acetal in anhydrous N,N-dimethylformamide.
-
Reaction: The reaction mixture is heated to reflux (approximately 153 °C) and maintained at this temperature with vigorous stirring for 8 hours.[1]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by recrystallization from methanol. Single crystals suitable for X-ray analysis can be grown by slow evaporation from a methanol solution at room temperature.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions to achieve higher yields and purity depending on the scale of the reaction and the quality of the starting materials.
References
Spectroscopic and Synthetic Profile of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the available spectroscopic data for analogues of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. It is crucial to note that the presented NMR and MS data belong to the thione analogue, (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione, and the IR data corresponds to (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one. These data are provided as the best available reference points.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H and ¹³C NMR Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione (Thione Analogue) [1]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 8.36 (d, J = 11.5 Hz, 1H) | Vinyl H |
| 7.61 (dd, J = 3.8, 1.0 Hz, 1H) | Thiophene H |
| 7.49 (dd, J = 5.2, 1.2 Hz, 1H) | Thiophene H |
| 7.07 (dd, J = 5.1, 3.8 Hz, 1H) | Thiophene H |
| 6.62 (d, J = 11.5 Hz, 1H) | Vinyl H |
| 3.26 (s, 3H) | N-CH₃ |
| 3.04 (s, 3H) | N-CH₃ |
Infrared (IR) Spectroscopy
Table 2: IR Data for (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Phenyl Analogue)
| Wavenumber (cm⁻¹) | Assignment |
| 2905.48 | C-H stretch |
| 1626.77 | C=O stretch |
| 1525.74 | C=C stretch |
| 1178.98 | C-N stretch |
| 703.16 - 690 | C-S stretch |
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione (Thione Analogue) [1]
| Parameter | Value |
| Ionization Mode | ESI |
| Adduct | [M+H]⁺ |
| Calculated m/z | 198.0411 |
| Found m/z | 198.0414 |
Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of this class of compounds is the Claisen-Schmidt condensation. The following is a generalized protocol based on the synthesis of similar chalcones.[2]
Materials:
-
2-Acetylthiophene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a related aminal ester
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
To a solution of 2-acetylthiophene (1 equivalent) in an anhydrous solvent, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).
-
The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and the spectral data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound, leveraging data from closely related analogues. Researchers can use this information as a starting point for their own investigations into this and similar molecular scaffolds.
References
Technical Guide: (E)-3-dimethylamino-1-thiophen-2-yl-propenone (CAS 34772-98-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-dimethylamino-1-thiophen-2-yl-propenone, with CAS number 34772-98-0, is a chalcone derivative incorporating a thiophene moiety. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the thiophene ring, a sulfur-containing heterocycle, can further modulate the biological activity of the chalcone scaffold.[2] This technical guide provides a comprehensive overview of the known properties, structure, and synthesis of (E)-3-dimethylamino-1-thiophen-2-yl-propenone and its closely related analogs, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (E)-3-dimethylamino-1-thiophen-2-yl-propenone is presented below:
Structure:
Figure 1. Synthesis of a chalcone analog via Claisen-Schmidt condensation.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-acetylthiophene and 4-(dimethylamino)benzaldehyde in ethanol. 2. Reaction Initiation: While stirring the solution at room temperature, add a catalytic amount of an aqueous sodium hydroxide solution (e.g., 10% NaOH). [1]3. Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-8 hours). [1][3]The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product. [3]5. Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative. [3]
Biological Activity and Potential Applications
Anticancer Activity
Chalcone derivatives of 2-acetylthiophene have been shown to exhibit cytotoxic effects against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colon (HT-29) cancer cells. [1][4][5] Mechanism of Action:
The primary mechanism of anticancer activity for these chalcones appears to be the induction of apoptosis (programmed cell death). [4][5]This is supported by evidence such as:
-
Changes in cell morphology consistent with apoptosis. [4]* Positive results in Annexin V assays, which detect an early marker of apoptosis. [4]* Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. [4]
Figure 2. Generalized apoptotic pathway induced by thiophene-chalcone derivatives.
Antimicrobial and Anti-inflammatory Activity
Thiophene-containing chalcones have also been investigated for their antimicrobial and anti-inflammatory properties. [2][6]The flexible structure of chalcones allows them to bind to various biological targets. [6]Some thiophene sulfonate chalcone derivatives have shown potent antibacterial and antiviral activities. [6]Furthermore, the anti-inflammatory potential of thiophene derivatives is an active area of research.
Conclusion
(E)-3-dimethylamino-1-thiophen-2-yl-propenone (CAS 34772-98-0) belongs to the promising class of thiophene-containing chalcones. While specific experimental data for this particular compound is scarce, the available information on its close analogs suggests significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. The synthesis is straightforward via a Claisen-Schmidt condensation, and the resulting compounds have been shown to induce apoptosis in cancer cells. Further research is warranted to fully elucidate the physicochemical properties, detailed biological activities, and specific molecular targets of (E)-3-dimethylamino-1-thiophen-2-yl-propenone to realize its therapeutic potential.
Workflow for Evaluation
Figure 3. A logical workflow for the further investigation of the title compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic effect of chalcone derivatives of 2-acetylthiophene in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Stability and Solubility of Thiophene-Based Enaminones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-based enaminones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile therapeutic potential. As privileged scaffolds, they are integral to the development of novel drug candidates targeting a range of diseases, including cancer and inflammatory conditions. The efficacy and safety of these compounds are intrinsically linked to their physicochemical properties, primarily their chemical stability and solubility. This technical guide provides a comprehensive overview of the methodologies used to evaluate these critical parameters. It details experimental protocols for assessing stability under various stress conditions—hydrolytic, oxidative, and photolytic—and for determining both kinetic and thermodynamic solubility. While specific quantitative data for this emerging class of compounds are not yet widely available in published literature, this guide offers a robust framework for generating such data in a standardized and reproducible manner. Furthermore, potential signaling pathways that may be modulated by thiophene-based enaminones are illustrated, providing a basis for future mechanistic studies.
Introduction to Thiophene-Based Enaminones
Enaminones are conjugated systems characterized by an amine group double-bonded to a carbon, which is in turn single-bonded to a carbonyl group (N-C=C-C=O). The incorporation of a thiophene ring into this scaffold introduces unique electronic and steric properties. The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in numerous FDA-approved drugs.[1] Its presence can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical profile of a molecule.[1][2] Thiophene and its derivatives are known to be soluble in organic solvents but generally exhibit poor solubility in water.[3][4]
The enaminone functional group itself is a versatile synthon in organic chemistry and is found in various biologically active compounds.[5] The stability of the enaminone moiety is influenced by its tautomeric forms and the electronic nature of its substituents. Understanding the interplay between the thiophene ring and the enaminone system is crucial for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Chemical Stability of Thiophene-Based Enaminones
The chemical stability of a drug candidate is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing labile functional groups. The stability of enaminones is known to be pH-dependent.
Experimental Protocol: pH-Dependent Hydrolysis Study
This protocol outlines a general procedure for evaluating the hydrolytic stability of a thiophene-based enaminone at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range relevant to physiological conditions and potential formulation pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 10-50 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the aqueous environment.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Analysis: Immediately quench the degradation by adding a suitable solvent or buffer and analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the concentration of the remaining parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH. The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.
Data Presentation: Hydrolytic Stability of a Hypothetical Thiophene-Based Enaminone
| pH | Temperature (°C) | Rate Constant (k, h⁻¹) (Hypothetical) | Half-life (t½, h) (Hypothetical) |
| 1.2 | 37 | 0.05 | 13.9 |
| 4.5 | 37 | 0.01 | 69.3 |
| 6.8 | 37 | 0.005 | 138.6 |
| 7.4 | 37 | 0.004 | 173.3 |
| 9.0 | 37 | 0.02 | 34.7 |
Oxidative Stability
Oxidation can be a significant degradation pathway, particularly for electron-rich aromatic systems like thiophene.
Experimental Protocol: Oxidative Degradation Study
-
Reagent Preparation: Prepare a solution of hydrogen peroxide (H₂O₂) in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a concentration of 3-30%.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: Add an aliquot of the stock solution to the H₂O₂ solution to achieve a final drug concentration of approximately 10-50 µg/mL.
-
Sampling and Analysis: Incubate the solution at room temperature and collect samples at various time points. Analyze the samples by HPLC to determine the extent of degradation.
Photostability
Many drug molecules are susceptible to degradation upon exposure to light. Photostability testing is crucial to determine if a compound requires light-protected packaging and handling.
Experimental Protocol: Photostability Study (ICH Q1B Guideline)
-
Sample Preparation: Prepare solutions of the test compound (e.g., in water, acetonitrile, or methanol) and also place the solid compound in chemically inert, transparent containers.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method. Compare the chromatograms to assess the extent of photodegradation and the formation of photodegradants. The quantum yield of photodegradation can be determined for more detailed studies.[6][7][8]
Data Presentation: Forced Degradation of a Hypothetical Thiophene-Based Enaminone
| Stress Condition | Reagent/Condition | Duration | Degradation (%) (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 35 |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 15 |
| Oxidation | 3% H₂O₂ | 24 h | 25 |
| Photolytic | 1.2 million lux hours | 7 days | 40 |
| Thermal | 60°C | 7 days | 10 |
Solubility of Thiophene-Based Enaminones
Solubility is a key determinant of a drug's oral bioavailability and its suitability for various formulations. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.
Kinetic Solubility
Kinetic solubility is the concentration of a compound at the point where it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. It is a high-throughput screening assay commonly used in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.
Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the solid state and the solution. The shake-flask method is the gold standard for its determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
Data Presentation: Solubility of a Hypothetical Thiophene-Based Enaminone
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) (Hypothetical) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5 |
| 0.1 M HCl (pH 1.2) | 25 | 50 |
| Ethanol | 25 | > 1000 |
| Propylene Glycol | 25 | 500 |
| PEG 400 | 25 | 800 |
Potential Signaling Pathways and Biological Targets
While the specific signaling pathways modulated by thiophene-based enaminones are still under active investigation, the broader class of thiophene derivatives has been shown to interact with several key biological targets. These provide a logical starting point for hypothesis-driven research into the mechanism of action of novel thiophene-based enaminones.
Inhibition of Inflammatory Pathways
Many thiophene-containing compounds exhibit anti-inflammatory properties.[9] This is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.
Modulation of Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several thiophene derivatives have been developed as kinase inhibitors.[10][11][12][13] Thiophene-based enaminones could potentially target various kinases involved in cell proliferation, survival, and angiogenesis, such as those in the PI3K/AKT/mTOR or MAPK pathways.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Induction of Apoptosis
Some thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][14][15] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
Caption: Potential intrinsic apoptosis pathway induced by thiophene enaminones.
Conclusion
The chemical stability and solubility of thiophene-based enaminones are paramount to their successful development as therapeutic agents. This guide has provided a detailed framework of experimental protocols for the systematic evaluation of these properties. By conducting forced degradation and solubility studies as outlined, researchers can gain critical insights into the degradation pathways, identify stable formulation strategies, and predict the in vivo behavior of these promising compounds. While specific quantitative data for this compound class remains to be broadly established, the methodologies presented herein offer a clear path for generating the necessary data to advance thiophene-based enaminones through the drug discovery and development pipeline. The illustrated potential signaling pathways provide a foundation for future research into their mechanisms of action, ultimately enabling the design of more effective and safer medicines.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma | MDPI [mdpi.com]
- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one via Claisen-Schmidt condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of the target compound 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry. The primary focus of this document is the Claisen-Schmidt condensation reaction, providing a comprehensive overview of the synthetic protocols, reaction mechanisms, and characterization data.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in drug discovery. Thiophene-containing chalcones, in particular, have garnered considerable interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The title compound, this compound, is a member of this promising family of molecules. This guide presents a detailed methodology for its synthesis, primarily through a condensation reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.
Synthetic Pathway and Mechanism
The synthesis of this compound can be achieved via a condensation reaction between 2-acetylthiophene and a reagent that provides the dimethylaminoenone moiety. A particularly effective method involves the use of dimethoxy-N,N-dimethylmethanamine. This reaction is analogous to the Claisen-Schmidt condensation, where an enolizable ketone reacts with a carbonyl compound.
The reaction mechanism proceeds through the formation of an enolate from 2-acetylthiophene, which then acts as a nucleophile, attacking the electrophilic carbon of the dimethylformamide derivative. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enone product.
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one[2]
Materials:
-
2-Acetylthiophene
-
Dimethoxy-N,N-dimethylmethanamine
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (0.2 mmol) in 150 ml of DMF is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is refluxed for 8 hours.
-
After the reaction is complete, the mixture is concentrated under reduced pressure to yield the crude product.
-
Single crystals of the title compound suitable for X-ray analysis can be grown from a methanol solution by slow evaporation at room temperature.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of a structurally similar chalcone, (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which can be used as a reference for the expected outcome of the target synthesis.
| Parameter | Value | Reference |
| Reactant 1 | 4-Dimethylaminobenzaldehyde | |
| Molar Amount (Reactant 1) | 13.44 mmol | |
| Reactant 2 | 2-Acetylthiophene | |
| Volume (Reactant 2) | 1.8 mL | |
| Solvent | Ethanol | |
| Catalyst | 6M NaOH | |
| Product Yield | 80% |
Characterization Data
The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
Elemental Analysis:
Infrared (IR) Spectroscopy (for a similar chalcone):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1626.77 | C=O stretch |
| 1525.74 | C=C stretch |
| 1178.98 | C-N stretch |
| 703.16 - 690 | C-S stretch |
| 2905.48 | C-H stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy (for a similar chalcone):
-
n → π* transition: 422 nm
-
π → π* transition: 275 nm
-
Shoulder (π → π*): 309 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not readily available in the aggregated search results, the expected ¹H and ¹³C NMR spectra would be consistent with the proposed structure, showing signals for the thiophene ring protons and carbons, the vinylic protons, the dimethylamino group, and the carbonyl carbon.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and characterization.
Biological Significance and Future Perspectives
While specific biological studies on this compound are not extensively reported in the reviewed literature, the broader class of thiophene-containing chalcones exhibits a wide range of pharmacological activities. These include potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the thiophene moiety is often associated with enhanced biological activity.
Further research is warranted to fully elucidate the biological profile of the title compound. This could involve screening against various cancer cell lines, testing for antimicrobial efficacy against a panel of bacteria and fungi, and investigating its anti-inflammatory properties in relevant assays. The synthetic methodology detailed in this guide provides a reliable route to access this compound for such future studies, which could lead to the development of novel therapeutic agents.
References
Physical and chemical properties of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic properties of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This compound belongs to the chalcone family, a class of molecules widely recognized for their diverse biological activities. While specific pharmacological data for this particular derivative is limited in publicly accessible literature, this guide summarizes its fundamental characteristics and provides context based on related structures.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to distinguish between the general compound and its stereoisomers, with the (E)-isomer being the more commonly cited form.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NOS | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| CAS Number | 34772-98-0 (unspecified stereochemistry) | [2] |
| 154321-55-8 ((E)-isomer) | [3] | |
| Melting Point | 197-198 °C ((E)-isomer, in 1,4-dioxane) | [1] |
| 128 °C ((E)-isomer, in ethyl acetate) | [4] | |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
A detailed experimental protocol for the synthesis of the (E)-isomer of this compound has been reported. The synthesis is achieved through the reaction of 2-acetylthiophene with dimethoxy-N,N-dimethylmethanamine.
Experimental Protocol
Materials:
-
2-Acetylthiophene
-
Dimethoxy-N,N-dimethylmethanamine (DMF-DMA)
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (0.2 mmol) in 150 ml of DMF is prepared.
-
The reaction mixture is refluxed for 8 hours.
-
Following reflux, the solution is concentrated to yield the title compound.
-
Single crystals suitable for X-ray analysis can be grown from a methanol solution by slow evaporation at room temperature.
Synthesis Workflow
References
- 1. 34772-98-0 CAS MSDS ((E)-3-DIMETHYLAMINO-1-THIOPHEN-2-YL-PROPENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. (E)-3-DIMETHYLAMINO-1-THIOPHEN-2-YL-PROPENONE | 154321-55-8 [chemicalbook.com]
- 4. (E)-3-DIMETHYLAMINO-1-THIOPHEN-2-YL-PROPENONE CAS#: 154321-55-8 [m.chemicalbook.com]
Unveiling the Therapeutic Potential of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The chalcone scaffold, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a cornerstone in medicinal chemistry. These compounds have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide focuses on the potential biological activities of a specific chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. While direct and extensive research on this particular molecule is emerging, this document synthesizes available data on closely related thiophene-containing chalcones to build a comprehensive profile of its likely therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this chemical class.
Potential Anticancer Activity
Thiophene-containing chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiophene ring, often in combination with other functional groups, is believed to contribute to their anticancer potential.
Quantitative Data Summary: Cytotoxicity of Thiophene-Containing Chalcones
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of representative thiophene-chalcone derivatives against various cancer cell lines, providing a comparative basis for potential efficacy.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-nitrophenyl)-3-(4-(hexyloxy)phenyl) prop-2-en-1-one | MCF7 | 14.75 | [1] |
| (E)-1-(4-cyanophenyl)-3-(4-(hexyloxy)phenyl) prop-2-en-1-one | MCF7 | 13.75 | [1] |
| Bis(thienyl) chalcone | MCF-7 | 7.4 | [2] |
| Chalcone with thiophene group (Compound 32) | T-47D | >50% inhibition | [2] |
| Bis-chalcone with thiophene (Compound 5a) | A549 | 41.99 ± 7.64 | [3] |
| Bis-chalcone with thiophene (Compound 5a) | HCT116 | 18.10 ± 2.51 | [3] |
| Bis-chalcone with thiophene (Compound 5a) | MCF7 | 7.87 ± 2.54 | [3] |
| Bis-chalcone with thiophene (Compound 5b) | MCF7 | 4.05 ± 0.96 | [3] |
| Bis-chalcone with thiophene (Compound 9a) | HCT116 | 17.14 ± 0.66 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Potential Antimicrobial Activity
Chalcones incorporating a thiophene ring have been reported to exhibit promising activity against a range of bacterial and fungal pathogens. The electron-rich nature of the thiophene ring, coupled with the reactive α,β-unsaturated ketone system, is thought to be crucial for their antimicrobial action.
Quantitative Data Summary: Antimicrobial Activity of Thiophene-Chalcone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene-chalcone derivatives against various microorganisms, indicating their potential as antimicrobial agents.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone with pyrazoline derivative | S. aureus | 6.25 | [4] |
| Chalcone with pyrazoline derivative | S. pyogenes | 12.5 | [4] |
| Chalcone with pyrazoline derivative | E. coli | 12.5 | [4] |
| Chalcone with pyrazoline derivative | S. typhimurium | 6.25 | [4] |
| Thiophene sulfonate chalcone (Compound 2l) | Xanthomonas axonopodis | 11.4 | [5] |
| Heterocyclic chalcone derivative (Compound 7c) | Various bacteria | Potent activity | [6] |
| Heterocyclic chalcone derivative (Compound 7c) | Various fungi | Potent activity | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are well-documented, and those containing a thiophene moiety are no exception. These compounds can modulate key inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.
Signaling Pathway: Inhibition of the NF-κB and JNK Pathways
Several chalcone analogues have been shown to exert their anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are critical in the transcriptional regulation of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
References
- 1. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products [mdpi.com]
- 5. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
A Comprehensive Review of Thiophene-Containing Chalcones: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-containing chalcones, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by an α,β-unsaturated ketone system flanked by a thiophene ring and another aromatic ring, serve as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of thiophene-containing chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Thiophene-Containing Chalcones
The principal synthetic route to thiophene-containing chalcones is the Claisen-Schmidt condensation reaction.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a thiophene-2-carbaldehyde or thiophene-3-carbaldehyde.[2][3] Various catalysts and reaction conditions have been explored to optimize yields and reaction times, including conventional methods and more environmentally friendly "green" approaches utilizing microwave or ultrasound irradiation.[1][4]
Another significant synthetic strategy is the Suzuki coupling reaction, which allows for the introduction of diverse aromatic and heterocyclic moieties.[1][5] This method has been instrumental in creating novel thiophene-chalcone hybrids with enhanced biological activities.[5] The general synthetic workflow is depicted below.
Biological Activities and Therapeutic Potential
Thiophene-containing chalcones exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery.
Anticancer Activity:
A significant body of research has focused on the anticancer properties of these compounds.[5][6][7][8][9][10][11][12][13][14][15] They have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.[5][6][8] The anticancer mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[5][6][7][8]
Several studies have reported potent cytotoxic effects with low micromolar to nanomolar IC50 values. For instance, certain thiophene-chalcone derivatives have displayed IC50 values as low as 6.3 µM on A549 lung cancer cells.[5] Bis-chalcone derivatives containing a thiophene moiety have also demonstrated significant cytotoxic effects against breast, colon, and lung cancer cells.[6][8]
Table 1: Anticancer Activity of Selected Thiophene-Containing Chalcones
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-chalcone derivative 15e | A549 (Lung) | 6.3 ± 0.9 | [5] |
| Bis-chalcone 5a | MCF7 (Breast) | 7.87 ± 2.54 | [8] |
| Bis-chalcone 5b | MCF7 (Breast) | 4.05 ± 0.96 | [8] |
| Bis-chalcone 5a | HCT116 (Colon) | 18.10 ± 2.51 | [8] |
| Bis-chalcone 9a | HCT116 (Colon) | 17.14 ± 0.66 | [8] |
| Bis-chalcone 5a | A549 (Lung) | 41.99 ± 7.64 | [8] |
| Chlorothiophene-based chalcone C4 | WiDr (Colorectal) | 0.77 µg/mL | [9] |
| Chlorothiophene-based chalcone C6 | WiDr (Colorectal) | 0.45 µg/mL | [9] |
| Bis(thienyl) chalcone | MCF-7 (Breast) | 7.4 | [14] |
The induction of apoptosis by thiophene-containing chalcones can proceed through p53-dependent pathways, leading to cell cycle arrest, particularly in the G2/M phase.[6][7] Some derivatives have also been shown to inhibit tubulin polymerization, a key process in cell division.[7]
Antimicrobial Activity:
Thiophene-containing chalcones have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][16][17][18][19][20] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The α,β-unsaturated ketone moiety is crucial for this activity.[16]
Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[16] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[16]
Table 2: Antimicrobial Activity of Selected Thiophene-Containing Chalcones
| Compound/Derivative | Microorganism | Activity | Reference |
| Pyrazoline derivative of bis-chalcone | Gram-positive & Gram-negative bacteria | Better inhibition than chloramphenicol | [16] |
| Chalcone 4mk | Staphylococcus aureus & Candida albicans | Good efficacy at 7.5-10 µg/mL | [17] |
| Chalcone p5, f6, t5 | Staphylococcus aureus (susceptible & resistant) | Strong activity | [18] |
Anti-inflammatory Activity:
The anti-inflammatory properties of thiophene-containing chalcones are also well-documented.[21][22][23][24][25] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[22][23][24] This makes them potential candidates for the treatment of inflammatory diseases.[23][24]
Experimental Protocols
General Synthesis of Thiophene-Containing Chalcones via Claisen-Schmidt Condensation:
A typical procedure involves dissolving equimolar amounts of a substituted acetophenone and a thiophene-2- or 3-carbaldehyde in ethanol.[3] To this solution, an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise with stirring at room temperature.[3][25] The reaction mixture is stirred for several hours until a precipitate forms.[3] The resulting solid is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[3]
MTT Assay for Cytotoxicity Evaluation:
The cytotoxic effect of the synthesized chalcones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 hours).[8] Following treatment, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Structure-Activity Relationship (SAR)
Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent thiophene-containing chalcones.[10][15][22][26] The nature and position of substituents on both the thiophene and the other aromatic ring significantly influence the biological activity. For example, the presence of electron-withdrawing or electron-donating groups can modulate the anticancer, antimicrobial, and anti-inflammatory properties. The replacement of the enone double bond with a thiophene ring has been shown to maintain antiproliferative activity, suggesting that the relative conformation of the two aryl rings is crucial.
Conclusion
Thiophene-containing chalcones represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with their potent and diverse pharmacological effects, makes them attractive scaffolds for the development of new drugs. Further research focusing on the optimization of their structure to enhance potency and selectivity, as well as in-depth mechanistic studies and in vivo evaluations, will be crucial for translating the therapeutic potential of these compounds into clinical applications.
References
- 1. scilit.com [scilit.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. media.neliti.com [media.neliti.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds - Neliti [neliti.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alternative synthetic routes to 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable enaminone intermediate in medicinal chemistry and materials science. This document details key synthetic strategies, providing in-depth experimental protocols and comparative data to aid researchers in the selection and optimization of their synthetic approaches.
Executive Summary
The synthesis of this compound can be effectively achieved through several distinct pathways. The most direct and widely applicable method involves the condensation of 2-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA). An alternative two-step approach consists of an initial Mannich reaction to form the corresponding β-aminoketone hydrochloride, followed by a base-mediated elimination. A third strategy, the Claisen-Schmidt condensation, while yielding a structurally related analogue, offers a robust and well-documented procedure for the formation of similar enone structures. This guide will elaborate on the methodologies for each of these routes, presenting quantitative data and procedural workflows to facilitate reproducible and efficient synthesis.
Synthetic Route 1: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
This is a highly efficient and direct one-step method for the synthesis of enaminones from methyl ketones. The reaction proceeds by the nucleophilic attack of the enolate of 2-acetylthiophene on DMF-DMA, followed by the elimination of two equivalents of methanol.
Experimental Protocol
A mixture of 2-acetylthiophene (1 equivalent) and dimethylformamide dimethyl acetal (1.5-2.0 equivalents) is heated, either neat or in a high-boiling inert solvent such as xylene or toluene. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the excess DMF-DMA and solvent are removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-Acetylthiophene, Dimethylformamide Dimethyl Acetal | General knowledge of enaminone synthesis |
| Equivalents of DMF-DMA | 1.5 - 2.0 | Inferred from similar reactions |
| Solvent | Toluene, Xylene, or neat | Inferred from similar reactions |
| Temperature | 110-140 °C (reflux) | Inferred from similar reactions |
| Reaction Time | 4-24 hours | Inferred from similar reactions |
| Yield | Typically high (80-95%) | Inferred from similar reactions |
Reaction Pathway
Synthetic Route 2: Mannich Reaction followed by Elimination
This two-step route first involves the synthesis of a stable Mannich base intermediate, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, which is then converted to the target enaminone via a base-mediated elimination reaction.
Experimental Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
A mixture of 2-acetylthiophene (1 equivalent), dimethylamine hydrochloride (1 equivalent), and paraformaldehyde (1.25 equivalents) in ethanol is refluxed in the presence of a catalytic amount of hydrochloric acid. After cooling, the product is precipitated by the addition of acetone and collected by filtration.
Step 2: Elimination to form this compound
The Mannich base hydrochloride (1 equivalent) is treated with a suitable base (e.g., sodium carbonate, triethylamine) in an appropriate solvent (e.g., dichloromethane, toluene) at room temperature or with gentle heating. The reaction mixture is then washed with water, and the organic layer is dried and concentrated to yield the enaminone.
Quantitative Data
| Parameter | Step 1: Mannich Reaction | Step 2: Elimination | Reference |
| Key Reagents | 2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde | Mannich Base HCl, Base (e.g., Na2CO3) | General Mannich reaction and elimination principles |
| Solvent | Ethanol | Dichloromethane, Toluene | General procedures |
| Temperature | Reflux | Room Temperature to 50 °C | General procedures |
| Reaction Time | 2-4 hours | 1-3 hours | General procedures |
| Yield | Good to excellent | Typically high | General procedures |
Reaction Pathway
Synthetic Route 3: Claisen-Schmidt Condensation (for Analogue Synthesis)
The Claisen-Schmidt condensation provides a robust method for the synthesis of chalcone-like enones. While not a direct route to the target molecule, the reaction of 2-acetylthiophene with an appropriate dimethylamino-aldehyde equivalent under basic conditions is a viable strategy for producing structurally related compounds. A well-documented example is the synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Experimental Protocol
To a solution of 2-acetylthiophene (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a strong base (e.g., 6M NaOH) is added dropwise. The reaction mixture is stirred at room temperature until a precipitate forms. The solid product is then isolated by vacuum filtration, washed with water, and can be purified by recrystallization. A yield of around 80% has been reported for this type of reaction.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-Acetylthiophene, 4-(Dimethylamino)benzaldehyde | |
| Solvent | Ethanol | |
| Base | 6M Sodium Hydroxide | |
| Temperature | Room Temperature | |
| Reaction Time | Several hours (until precipitation) | |
| Yield | ~80% |
Reaction Pathway
Methodological & Application
Application Notes and Protocols: The Utility of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a versatile enaminone building block in heterocyclic chemistry. This compound serves as a valuable precursor for the synthesis of a wide array of biologically significant heterocyclic systems, including pyridines and pyrimidines. Its multi-faceted reactivity, possessing both nucleophilic and electrophilic centers, allows for diverse cyclization strategies.
Enaminones, such as this compound, are crucial intermediates in organic synthesis, paving the way for the creation of numerous bioactive heterocyclic compounds.[1][2] These heterocycles are fundamental components of many natural and synthetic drugs, exhibiting a broad spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The reactivity of the enaminone allows it to react with various nitrogen-based nucleophiles to form bioactive azoles and azines.[1]
The hydrochloride salt of this enaminone, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, is also a key starting material for various alkylation and ring-closure reactions to generate a diverse library of compounds.[3]
I. Synthesis of Substituted Pyridines
The reaction of enaminones with C-nucleophiles, such as compounds with active methylene groups, provides a straightforward route to substituted pyridine derivatives. This transformation typically proceeds via a nucleophilic displacement of the dimethylamino group, followed by cyclization and elimination of a water molecule.
General Reaction Scheme:
-
Reactants: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a source of ammonia (e.g., ammonium acetate).
-
Product: A polysubstituted pyridine containing a thiophen-2-yl moiety.
Experimental Protocol: Synthesis of 2-amino-3-cyano-4-(thiophen-2-yl)pyridine
A representative protocol for the synthesis of a substituted pyridine, based on analogous reactions of enaminones, is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in glacial acetic acid.
-
Addition of Reagent: Add ammonium acetate (1.5 mmol) to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Pyridine Synthesis
| Product | Active Methylene Compound | Reaction Time (h) | Yield (%) | Reference |
| 6-(Pyrazol-3-yl)-pyridine derivatives | 2,4-pentanedione / ethyl 3-oxo-butanoate | Not Specified | Not Specified | [4] |
Note: The data in the table is for a related N-arylpyrazole-containing enaminone, illustrating the general applicability of the method.
Logical Workflow for Pyridine Synthesis
Caption: Workflow for the synthesis of substituted pyridines.
II. Synthesis of Substituted Pyrimidines
Pyrimidines and their fused analogs are a critical class of heterocycles in medicinal chemistry. The reaction of enaminones with N-C-N binucleophiles like guanidine or thiourea is a classical and efficient method for constructing the pyrimidine ring.
General Reaction Scheme:
-
Reactants: this compound and a binucleophile such as guanidine hydrochloride or thiourea.
-
Product: A substituted pyrimidine with a thiophene substituent. For instance, reaction with guanidine yields a 2-aminopyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)pyrimidine
The following is a generalized protocol for the synthesis of a 2-aminopyrimidine derivative:
-
Reaction Setup: A mixture of the chalcone precursor (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol) in 1,4-dioxane (15 mL) is prepared in a round-bottom flask.[5]
-
Reaction Conditions: The mixture is refluxed on a water bath for 5 hours.[5]
-
Work-up: The solvent is completely evaporated, and the residue is poured into ice-cold water.[5]
-
Purification: The precipitated solid is collected by filtration and purified using silica gel column chromatography with an ethyl acetate and petroleum ether mixture (2:8) as the eluent.[5]
A similar procedure can be followed for the synthesis of 2-thioxopyrimidines by reacting the corresponding chalcone with thiourea in the presence of ethanolic potassium hydroxide.
Quantitative Data for Pyrimidine Synthesis
| Product | Binucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine | Guanidine hydrochloride | 1,4-Dioxane | 5 | Good | [5] |
| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | Thiourea | Ethanolic KOH | Not Specified | Good | [6] |
Note: The data is based on the reaction of a chalcone derived from 2-acetylthiophene, which is a close precursor to the enaminone of interest.
Signaling Pathway for Pyrimidine Synthesis
Caption: Reaction pathway for pyrimidine synthesis.
III. Synthesis of Other Heterocycles
The versatility of this compound and its derivatives extends to the synthesis of a variety of other heterocyclic systems.
-
Pyrazolines and Benzodiazepines: The hydrochloride salt of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one reacts with suitable bifunctional nucleophiles to yield pyrazolines and 2,3-dihydro-1,5-1H-benzodiazepines.[3]
-
Fused Heterocycles: Reactions with heterocyclic amines can lead to the formation of fused ring systems. For example, reaction with 3-amino-1H-[1][2][7]triazole can yield[1][2][7]triazolo[4,3-a]pyrimidines, and reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can afford 2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.[4]
-
1,3,5-Trisubstituted Benzenes: Under acidic conditions (refluxing acetic acid), some enaminones can undergo self-condensation of three molecules to form 1,3,5-trisubstituted benzene derivatives.[7]
Experimental Workflow for Fused Heterocycle Synthesis
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pyrimidines from Thiophene Enaminones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of pyrimidine derivatives from thiophene enaminones. The described method involves a two-step, one-pot reaction sequence commencing with the formation of a thiophene enaminone from 2-acetylthiophene, followed by its cyclocondensation with guanidine hydrochloride to yield the corresponding 2-aminopyrimidine. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery for the preparation of novel heterocyclic compounds.
Introduction
Thiophene and pyrimidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The fusion or linkage of these two heterocyclic systems has been a subject of significant interest in drug discovery, as it can lead to the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Enaminones are versatile intermediates in organic synthesis, and their use in the construction of heterocyclic rings is a well-established strategy. This protocol details a straightforward and efficient method for the synthesis of thiophene-substituted pyrimidines from readily available starting materials.
Overall Reaction Scheme
Caption: Overall two-step reaction scheme for the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine
This protocol is adapted from a general procedure for the synthesis of 2-aminopyrimidines from methyl ketones.[1]
Step 1: Formation of the Thiophene Enaminone Intermediate
-
To a solution of 2-acetylthiophene (1.26 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol).
-
Heat the reaction mixture at reflux for 12-16 hours. The progress of the reaction can be monitored by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature. The resulting solution containing the thiophene enaminone intermediate is used directly in the next step without isolation.
Step 2: Cyclocondensation to form the Pyrimidine Ring
-
In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium (0.46 g, 20 mmol) to 30 mL of isopropanol under an inert atmosphere.
-
To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (1.91 g, 20 mmol).
-
Add the solution of the thiophene enaminone intermediate from Step 1 to the guanidine/sodium methoxide mixture.
-
Heat the resulting mixture at reflux for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(thiophen-2-yl)pyrimidin-2-amine.
Data Presentation
| Starting Material | Reagents | Product | Yield (%) |
| 2-Acetylthiophene | 1. DMF-DMA 2. Guanidine HCl, NaOMe | 4-(Thiophen-2-yl)pyrimidin-2-amine | 65-75 (estimated) |
Note: The yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.
Experimental Workflow
References
Application of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one as a Precursor for Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Thiophene-containing compounds have emerged as a promising class of heterocyclic molecules with diverse pharmacological activities, including potent anticancer effects.[1][2][3] The enaminone scaffold, characterized by a β-amino-α,β-unsaturated ketone, is a versatile pharmacophore known to be a key structural motif in many biologically active compounds. The title compound, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, combines the thiophene ring with an enaminone functionality, making it a valuable precursor for the synthesis of novel anticancer drug candidates. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this precursor for anticancer drug discovery.
Synthesis of the Precursor Compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[4] This reaction involves the base-catalyzed condensation of 2-acetylthiophene with a dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.
A general synthetic scheme is as follows:
Caption: Synthesis of the precursor compound.
Application Notes: Anticancer Potential
This compound serves as a versatile starting material for the synthesis of a library of derivatives with potential anticancer activities. The reactivity of the enaminone moiety allows for various chemical modifications to explore structure-activity relationships (SAR).
Potential Mechanisms of Action:
Thiophene derivatives have been reported to exert their anticancer effects through multiple mechanisms:
-
Tubulin Polymerization Inhibition: Several thiophene-based compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division.[1][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][5]
-
Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, survival, and angiogenesis. Phenylpropenone derivatives, which share structural similarities with the title compound, have been shown to inhibit multiple RTKs, including VEGFR, EGFR, and FGFR.[6]
-
Induction of Apoptosis: Thiophene derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[1][2] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis.[1][2]
-
Wnt/β-catenin Pathway Inhibition: Recent studies have explored the potential of thiophene derivatives to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[7]
Caption: From precursor to potential anticancer mechanisms.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of derivatives synthesized from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description | Typical Values |
| Cell Seeding Density | Number of cells per well | 5,000 - 10,000 cells/well |
| Compound Concentration Range | Range of concentrations tested | 0.1 - 100 µM |
| Incubation Time | Duration of compound exposure | 48 - 72 hours |
| MTT Incubation Time | Duration for formazan formation | 4 hours |
| Absorbance Wavelength | Wavelength for reading results | 570 nm |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis.
Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described in the cell cycle analysis protocol.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
| Stain | Cellular Location | Indication |
| Annexin V-FITC | Phosphatidylserine on the outer leaflet of the plasma membrane | Early Apoptosis |
| Propidium Iodide (PI) | DNA (in cells with compromised membranes) | Late Apoptosis/Necrosis |
Conclusion
This compound is a readily accessible precursor that holds significant promise for the development of novel anticancer agents. Its versatile chemical nature allows for the generation of diverse libraries of thiophene-based compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, screen, and elucidate the mechanisms of action of new drug candidates derived from this valuable precursor. Further exploration of the structure-activity relationships and target identification will be crucial in advancing these compounds towards clinical applications.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions - Mohareb - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. mdpi.com [mdpi.com]
- 6. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: In Vitro Cytotoxicity Assessment of Thiophene Chalcones using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiophene chalcones are a class of synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] A critical step in the preclinical evaluation of these novel agents is determining their cytotoxic effects on cancer cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] This application note provides a detailed protocol for determining the in vitro cytotoxicity of thiophene chalcones using the MTT assay.
Principle of the MTT Assay The MTT assay is based on the capacity of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria of viable cells.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic potential of the tested compound.[6]
Experimental Protocol
Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][7]
-
Thiophene Chalcone Compounds: Stock solutions prepared in sterile Dimethyl Sulfoxide (DMSO).[7]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), filter-sterilize (0.2 µm filter), and store protected from light at 4°C.[9]
-
Solubilization Solution:
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader (capable of reading absorbance at 570 nm).
-
Sterile 96-well flat-bottom tissue culture plates.[7]
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue). Ensure cell viability is >90%.[11]
-
Dilute the cell suspension in a complete culture medium to the optimal seeding density. This density should be predetermined to ensure cells are in a logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[7][12]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.[7]
Day 2: Compound Treatment
-
Prepare serial dilutions of the thiophene chalcone stock solutions in a complete culture medium. A typical concentration range might be 1 to 200 µg/mL.[13]
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest compound concentration (e.g., <0.5%).[8] This serves as the 100% viability control.
-
Medium Blank: Wells containing only the culture medium (no cells) to measure background absorbance.[12]
-
Compound Blank: Wells with medium and the highest concentration of the test compound (no cells) to check for color interference.
-
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the freshly prepared medium containing the appropriate concentrations of thiophene chalcones (and controls) to the designated wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).[2][7]
Day 4/5: MTT Assay and Measurement
-
Following the treatment period, carefully aspirate the medium containing the compounds.
-
Wash each well once with 100 µL of sterile PBS to remove any residual compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 2.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
Raw Data Collection
Record the raw absorbance values from the microplate reader in a structured table.
| Well | Treatment | Conc. (µg/mL) | Rep 1 (OD) | Rep 2 (OD) | Rep 3 (OD) |
| B2-B4 | Vehicle (0.1% DMSO) | 0 | 1.254 | 1.288 | 1.271 |
| C2-C4 | Thiophene Chalcone A | 10 | 1.011 | 1.035 | 1.026 |
| D2-D4 | Thiophene Chalcone A | 50 | 0.652 | 0.639 | 0.661 |
| E2-E4 | Thiophene Chalcone A | 100 | 0.315 | 0.329 | 0.320 |
| F2-F4 | Thiophene Chalcone A | 200 | 0.158 | 0.165 | 0.161 |
| G2-G4 | Medium Blank | N/A | 0.081 | 0.079 | 0.080 |
Data Calculation and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the medium blank from all other absorbance readings.
-
Calculate Percentage Viability: Use the following formula to determine the cell viability for each concentration.[7]
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) x 100
-
Determine IC₅₀: The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting a dose-response curve (% Cell Viability vs. Log Concentration) and using non-linear regression analysis.[8][14]
Final Data Summary Table
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| Thiophene Chalcone A | MCF-7 | 48 | 65.7 ± 4.2 |
| Thiophene Chalcone B | MCF-7 | 48 | 22.1 ± 2.8 |
| Doxorubicin (Control) | MCF-7 | 48 | 1.5 ± 0.3 |
| Thiophene Chalcone A | A549 | 48 | 88.3 ± 6.1 |
| Thiophene Chalcone B | A549 | 48 | 45.9 ± 5.5 |
| Doxorubicin (Control) | A549 | 48 | 2.1 ± 0.4 |
Troubleshooting and Key Considerations
-
Compound Interference: Chalcones can be colored, potentially interfering with absorbance readings. Always include a "compound blank" control (compound in medium, no cells) and subtract its absorbance from the corresponding treated wells.
-
Incomplete Solubilization: If purple crystals are still visible after adding the solvent, increase shaking time or gently pipette up and down to ensure complete dissolution. Using an SDS-based solvent may improve solubilization but often requires a longer, overnight incubation.[15]
-
High Background: High absorbance in blank wells can be due to microbial contamination or components in the medium like phenol red.[12] Using phenol red-free medium for the final steps can mitigate this.[8]
-
Low Absorbance: Weak signal may result from low cell seeding density, insufficient incubation time with MTT, or premature cell death due to overly toxic compound concentrations.[12] Optimizing cell number is a critical first step.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the wells is non-toxic to the cells, typically below 0.5%.[8]
Potential Signaling Pathway Involvement
While the MTT assay measures overall metabolic activity, the cytotoxic effects of thiophene chalcones are often linked to specific cellular pathways. Many chalcones are known to induce apoptosis (programmed cell death) by modulating pathways involving caspases, Bcl-2 family proteins, and tumor suppressor proteins like p53. Further mechanistic studies, such as Western blotting or flow cytometry, would be required to elucidate the specific pathways affected by a novel thiophene chalcone.
Caption: Potential apoptosis signaling pathway affected by thiophene chalcones.
References
- 1. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. anjs.edu.iq [anjs.edu.iq]
- 14. youtube.com [youtube.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
Application Notes and Protocols for Antimicrobial Screening of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents. Thiophene-containing compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The scaffold, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a member of the enaminone class, represents a promising template for the design of new therapeutic agents. Enaminones are known for their versatile reactivity, serving as valuable precursors in the synthesis of a wide array of heterocyclic compounds.[1] The antimicrobial potential of derivatives of this scaffold warrants systematic investigation to identify lead compounds for further development.
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of this compound and its derivatives. The described methodologies are foundational for determining the efficacy of these compounds against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of Related Thiophene Derivatives
Table 1: Antimicrobial Activity (Zone of Inhibition in mm) of Thiophene Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| Derivative 7b | 25 | 24 | 22 |
| Derivative 8 | 26 | 25 | 24 |
| Ampicillin (Standard) | 28 | 27 | - |
| Gentamicin (Standard) | - | - | 26 |
| Amphotericin B (Standard) | - | - | - |
Data extracted from a study on derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate, which shares the core enaminone structure.[1] The results indicate that certain pyridine side chain derivatives (7b and 8) exhibit excellent activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs.[1]
Experimental Protocols
The following are detailed protocols for standard antimicrobial screening assays.
Agar Well Diffusion Assay (Primary Screening)
This method is widely used for preliminary screening of antimicrobial activity.[1][2][3][4] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.
Materials:
-
Test compound (this compound derivative)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Protocol:
-
Preparation of Inoculum: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Evenly swab the entire surface of the MHA plate in three different directions to ensure a uniform lawn of bacteria.
-
Well Preparation: After allowing the inoculum to dry for a few minutes, use a sterile 6 mm cork borer to punch wells into the agar.[2][4]
-
Application of Test Compound: Prepare a stock solution of the test compound in DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the designated wells.[2]
-
Controls: In separate wells, add the positive control (standard antibiotic) and the negative control (DMSO) to validate the assay.
-
Pre-diffusion: To allow for diffusion of the compounds into the agar, let the plates stand at room temperature for 1-2 hours or in a refrigerator for 30 minutes.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This method is considered the gold standard for quantitative susceptibility testing.
Materials:
-
Test compound
-
Solvent (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (prepared as in the agar well diffusion assay and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)[5]
-
Micropipettes
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working stock solution of the test compound. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[5]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).[5]
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[5]
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[5]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of novel compounds.
Putative Mechanism of Action
The precise signaling pathway for the antimicrobial action of this compound derivatives is not well-defined in the current literature. However, a common mechanism for many antimicrobial agents involves the disruption of the bacterial cell membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death.
Caption: Putative mechanism involving cell membrane disruption.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a versatile enaminone, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its inherent reactivity, stemming from the conjugated system and the dimethylamino leaving group, allows for facile construction of diverse molecular scaffolds, particularly pyrimidine and pyridine derivatives. These resulting heterocyclic systems have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties, making this enaminone a valuable starting material for drug discovery and development.
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for the synthesis of medicinally relevant compounds.
Chemical Properties and Reactivity
This compound is a stable, crystalline solid. The key to its utility lies in its electrophilic character at the β-carbon and the carbonyl carbon, making it susceptible to nucleophilic attack. The dimethylamino group acts as an excellent leaving group upon cyclization, facilitating the formation of various heterocyclic rings.
Data Presentation
Table 1: Synthesis of this compound Derivatives and Reaction Yields
| Derivative | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-(Thiophen-2-yl)pyrimidin-2-amine | Guanidine hydrochloride | Ethanol | Reflux, 5h | 75 | [1] |
| 4-(Thiophen-2-yl)pyrimidine-2-thiol | Thiourea | Ethanol | Reflux, 6h | 82 | [2] |
| 2-Oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Malononitrile, Piperidine | Ethanol | Reflux, 4h | 88 | [3] |
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-(Thiophen-2-yl)-6-phenylpyrimidin-2-amine | MCF-7 (Breast) | 13.42 | [4] |
| 4-(Thiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine | HT-29 (Colon) | 28.89 | [4] |
| Thieno[2,3-d]pyrimidine Derivative A | HepG-2 (Liver) | 5.3 | [4] |
| Thieno[2,3-d]pyrimidine Derivative B | A549 (Lung) | 6.67 | [5] |
Table 3: Antimicrobial Activity of Pyridine and Pyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-Thiophene Hybrid 8g | Streptococcus pyogenes | 62.5 | |
| Pyridine-Thiophene Hybrid 8h | Pseudomonas aeruginosa | 50 | |
| 2-Oxo-pyridine Derivative 2a | Acinetobacter baumannii | 3.9 | [6] |
| 2-Oxo-pyridine Derivative 6b | Pseudomonas aeruginosa | 62.5 | [6] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [7] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 8-32 (MIC50) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a Claisen-Schmidt condensation reaction.
Materials:
-
2-Acetylthiophene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 2-acetylthiophene (10 mmol) in anhydrous toluene (50 mL), add N,N-dimethylformamide dimethyl acetal (12 mmol).
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Protocol 2: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine
This protocol details the synthesis of a pyrimidine derivative using the title enaminone as a building block.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of sodium ethoxide (10 mmol) in anhydrous ethanol (50 mL), add guanidine hydrochloride (10 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (10 mmol) to the reaction mixture.
-
Reflux the mixture with stirring for 5 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-(thiophen-2-yl)pyrimidin-2-amine.
Protocol 3: Synthesis of 2-Oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
This protocol outlines the synthesis of a pyridine derivative.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for 4 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to yield 2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile.
Mandatory Visualizations
Caption: Synthetic routes from 2-acetylthiophene to various heterocyclic compounds.
Caption: General experimental workflow for synthesis and purification.
Caption: Relationship between the building block and the biological activities of its derivatives.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02816A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrimidine and pyrazole derivatives from the versatile starting material, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This enaminone is a valuable building block for the creation of diverse heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer activities. The following sections detail the synthetic methodologies, present key quantitative data, and illustrate the relevant biological pathways.
Introduction
This compound is a highly reactive intermediate that serves as a precursor for a variety of heterocyclic systems. Its enaminone functionality, characterized by a polarized double bond, makes it susceptible to attack by nucleophiles, facilitating cyclization reactions to form stable aromatic rings. This document outlines the synthesis of two major classes of bioactive compounds: thiophene-substituted pyrimidines and pyrazoles. Thiophene-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2]
Synthesis of Bioactive Thiophene-Substituted Pyrimidines
The synthesis of 2-amino-4-(thiophen-2-yl)pyrimidine derivatives can be achieved through the cyclocondensation of this compound with guanidine hydrochloride. The reaction proceeds via nucleophilic attack of the guanidine amino group on the enaminone, followed by cyclization and elimination of dimethylamine.
Experimental Protocol: Synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (e.g., recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add guanidine hydrochloride (1.1 equivalents) to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-(thiophen-2-yl)pyrimidin-2-amine.
Quantitative Data:
| Compound | Molecular Formula | Yield (%) | Reference |
| 4-(thiophen-2-yl)pyrimidin-2-amine | C₈H₇N₃S | 75-85 | Adapted from[3] |
Note: Yields are indicative and may vary based on reaction scale and purification methods.
Antimicrobial Activity of Thiophene-Substituted Pyrimidines
Thiophene-substituted pyrimidines have demonstrated promising antimicrobial activities. The mechanism of action for some derivatives has been attributed to the inhibition of essential bacterial enzymes, such as FtsZ, which is involved in bacterial cell division.[4]
Synthesis of Bioactive Thiophene-Substituted Pyrazoles
The reaction of this compound with hydrazine derivatives provides a straightforward route to thiophene-substituted pyrazoles. The reaction mechanism involves the initial nucleophilic attack of the hydrazine at the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to yield the pyrazole ring.[1]
Experimental Protocol: Synthesis of 3-(thiophen-2-yl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3-(thiophen-2-yl)-1H-pyrazole.
Quantitative Data:
| Compound | Molecular Formula | Yield (%) | Reference |
| 3-(thiophen-2-yl)-1H-pyrazole | C₇H₆N₂S | 80-90 | Adapted from[1] |
Note: Yields are indicative and may vary based on reaction scale and purification methods.
Anticancer Activity of Thiophene-Substituted Pyrazoles and Pyrimidines
Several thiophene-substituted pyrazole and pyrimidine derivatives have been investigated for their anticancer properties. These compounds have been shown to target and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[5][6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[8] Some pyrazole derivatives have also been identified as potent inhibitors of the JAK/STAT signaling pathway, which is often dysregulated in various cancers.[9]
Quantitative Bioactivity Data:
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Thiophenyl-pyrazole derivative | EGFR | MCF-7 | 0.161 | [6] |
| Thiophenyl-pyrazole derivative | VEGFR-2 | - | 0.141 | [6] |
| Thiophenyl-pyrimidine derivative | EGFR | HepG-2 | 0.209 | [6] |
| Thiophenyl-pyrimidine derivative | VEGFR-2 | - | 0.195 | [6] |
| 4-amino-(1H)-pyrazole derivative | JAK1 | - | 0.0034 | [9] |
| 4-amino-(1H)-pyrazole derivative | JAK2 | - | 0.0022 | [9] |
| 4-amino-(1H)-pyrazole derivative | JAK3 | - | 0.0035 | [9] |
Visualizations
Synthetic Workflow
References
- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Evaluating the Antioxidant Activity of Thiophene Chalcones
Abstract
This document provides a comprehensive set of protocols for the evaluation of the antioxidant activity of novel thiophene chalcones. Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. The incorporation of a thiophene moiety can enhance their pharmacological properties, including their potential as antioxidants. Oxidative stress is implicated in numerous diseases, making the discovery of potent antioxidants a critical area of research. These application notes detail standardized in vitro chemical assays (DPPH, ABTS, FRAP) and a cell-based assay (CAA) to thoroughly characterize the antioxidant profile of newly synthesized thiophene chalcones. Detailed methodologies, data presentation templates, and visualizations of relevant biological pathways and experimental workflows are provided to guide researchers in obtaining robust and comparable results.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids.[1] Their basic structure consists of two aryl rings joined by an α,β-unsaturated carbonyl system, a feature associated with diverse biological activities.[2] Thiophene, a sulfur-containing heterocycle, is a valuable scaffold in drug design, and its incorporation into the chalcone structure can modulate its biological effects.[3]
The antioxidant properties of chalcones are of significant interest, as they can scavenge free radicals and modulate cellular defense mechanisms against oxidative stress.[4] This document outlines a multi-faceted approach to assess the antioxidant potential of novel thiophene chalcones, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models.
Synthesis of Thiophene Chalcones
The synthesis of thiophene chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[5][6] This method involves the reaction of a thiophene-substituted aldehyde with an appropriate acetophenone (or vice-versa) in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent.[7][8] The versatility of this reaction allows for the creation of a diverse library of thiophene chalcone derivatives for structure-activity relationship (SAR) studies.[6]
Experimental Workflow
A systematic evaluation of antioxidant activity is crucial. The following workflow provides a logical progression from initial screening to cellular-level characterization.
In Vitro Chemical Assays
It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1]
Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectroscopic grade methanol. Store in an amber bottle at 4°C.[1]
-
Thiophene Chalcone Stock Solution (1 mg/mL): Dissolve 1 mg of the test compound in 1 mL of a suitable solvent (e.g., DMSO, methanol).
-
Test Concentrations: Prepare serial dilutions of the chalcone stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.[1]
-
Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each test compound dilution (or positive control) to the wells of a microplate.[1]
-
Add 100 µL of solvent to a well to serve as a blank (control).
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.[1]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100 [10]
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the % scavenging against the compound concentration.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, measured by the decrease in absorbance at 734 nm.[11]
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This generates the ABTS radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Test Compound/Control Solutions: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.[1]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a compound based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is measured at 593 nm.[13]
Experimental Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in deionized water.
-
FRAP Working Solution: Prepare freshly by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[14]
-
Standard Solution: Prepare a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O) for the standard curve.[15]
-
Test Compound Solutions: Prepare serial dilutions as described previously.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The antioxidant capacity of the thiophene chalcone is determined from the standard curve and expressed as µM of Fe²⁺ equivalents per µg or µM of the compound.[15]
-
Data Presentation
Summarize all quantitative results in clearly structured tables for easy comparison between different thiophene chalcone derivatives and the standard antioxidants.
Table 1: DPPH Radical Scavenging Activity
| Compound ID | IC50 (µM) ± SD |
|---|---|
| Thiophene Chalcone 1 | Value |
| Thiophene Chalcone 2 | Value |
| ... | Value |
| Ascorbic Acid (Std.) | Value |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound ID | IC50 (µM) ± SD | TEAC (Trolox Equivalents) ± SD |
|---|---|---|
| Thiophene Chalcone 1 | Value | Value |
| Thiophene Chalcone 2 | Value | Value |
| ... | Value | Value |
| Trolox (Std.) | Value | 1.00 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound ID | FRAP Value (µM Fe²⁺/µM compound) ± SD |
|---|---|
| Thiophene Chalcone 1 | Value |
| Thiophene Chalcone 2 | Value |
| ... | Value |
| Ascorbic Acid (Std.) | Value |
Note: Data from a study on thiophenyl-chalcone derivatives showed DPPH IC50 values ranging from 18.32 µM to 99.15 µM and ABTS IC50 values from 13.12 µM to 124.22 µM.[16] Another study on different chalcones reported IC50 values for ABTS scavenging between 50.34 µM and 89.12 µM.[2]
Cell-Based Assays
Cell-based assays are crucial as they account for factors like cell uptake, metabolism, and bioavailability, providing a more biologically relevant assessment of a compound's antioxidant potential.[17]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of compounds to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) inside cells.[18] A cell-permeable probe, DCFH-DA, diffuses into cells where it is deacetylated to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent DCF.[19] Antioxidants inhibit this oxidation.
Experimental Protocol
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS).[19]
-
Treat the cells with various concentrations of the thiophene chalcone (and a standard like Quercetin) for 1 hour at 37°C.[19]
-
Wash the cells and then incubate them with 25 µM DCFH-DA solution in the dark at 37°C for 60 minutes.[20]
-
Wash the cells again to remove the excess probe.[19]
-
Induce oxidative stress by adding a ROS generator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21]
-
Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~538 nm) in kinetic mode for 60 minutes at 5-minute intervals.[20]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with only the oxidant).
-
CAA Unit = 100 – (AUC_sample / AUC_control) x 100 [21]
-
-
Results can be expressed as IC50 values, representing the concentration needed to inhibit 50% of the induced ROS.
-
Potential Mechanism of Action: Nrf2 Signaling Pathway
Chalcones can exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and detoxification genes.[22][23] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation.[24][25] Under oxidative stress, or in the presence of Nrf2 activators like some chalcones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of protective genes.[23][26]
References
- 1. benchchem.com [benchchem.com]
- 2. ijcea.org [ijcea.org]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. zen-bio.com [zen-bio.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 23. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Duloxetine Intermediates Using 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of key intermediates of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). The synthesis originates from 2-acetylthiophene and proceeds through the formation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, a critical Mannich base intermediate.
Introduction
Duloxetine is a widely prescribed antidepressant.[1][2] Its synthesis involves several key steps, with the initial formation of a β-aminoketone being a crucial stage. The Mannich reaction of 2-acetylthiophene with dimethylamine and formaldehyde yields 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[1][3] This intermediate is then stereoselectively reduced and further elaborated to produce the final active pharmaceutical ingredient (API). This document outlines the synthesis of this key intermediate and its subsequent conversion to the corresponding alcohol, another vital precursor in the duloxetine manufacturing process.
Synthesis Pathway Overview
The synthesis of Duloxetine from 2-acetylthiophene can be summarized in a multi-step process. The initial phase, which is the focus of these notes, involves two primary transformations:
-
Mannich Reaction: Formation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride from 2-acetylthiophene.
-
Reduction: Conversion of the β-aminoketone to the corresponding amino alcohol, 3-(dimethylamino)-1-(2-thienyl)-1-propanol.
This amino alcohol is a versatile intermediate that serves as a building block for the final steps of Duloxetine synthesis.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
This protocol is based on the Mannich reaction, a classic method for the aminoalkylation of a carbonyl compound.[1]
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Isopropyl alcohol
-
Hydrochloric acid
-
Acetone
-
Water
Procedure:
-
To a solution of 100 kgs of 2-acetylthiophene, 81.5 kgs of dimethylamine hydrochloride, and 35.4 kgs of paraformaldehyde in 250 liters of isopropyl alcohol, add 3.8 kgs of hydrochloric acid.
-
Heat the reaction mixture to a temperature of 75-80°C.
-
Stir the mixture at this temperature for 6 hours.
-
Cool the reaction mixture to 0-5°C and continue stirring for an additional 2 hours.
-
Filter the resulting solid and wash it with isopropyl alcohol to yield crude 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.[3]
Purification:
-
To the crude product (151 kgs), add 1500 liters of isopropyl alcohol and 45 liters of water.
-
Stir the mixture for 15 minutes at 25-30°C and then heat to reflux.
-
Maintain the reflux for 2 hours.
-
Slowly cool the mixture to 25-30°C and stir for 4 hours.
-
Filter the purified solid, wash with acetone, and dry at 50-55°C for 6 hours.[3]
Protocol 2: Reduction of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
The reduction of the ketone functionality in the Mannich base yields the corresponding alcohol, a key chiral intermediate for Duloxetine synthesis.
Materials:
-
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
-
Sodium borohydride
-
Methanol
Procedure:
A specific detailed protocol for the reduction using sodium borohydride is a common step mentioned in the overall synthesis schemes but a precise, standalone protocol with quantitative data was not detailed in the provided search results. The general procedure involves dissolving the ketone in a suitable solvent like methanol and adding a reducing agent such as sodium borohydride at a controlled temperature.
Data Presentation
Table 1: Summary of Yields and Physical Properties for Duloxetine Intermediates
| Intermediate | Synthesis Step | Yield | Melting Point (°C) | Reference |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Crude) | Mannich Reaction | 151 kgs (from 100 kgs 2-acetylthiophene) | 174-176 | [3] |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Pure) | Purification | 144 kgs (from 151 kgs crude) | 185-190 | [3] |
| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Resolution & Liberation | 66% (from crude salt) | 70.5-73.0 | [5] |
Visualizations
Synthesis Pathway Diagram
Caption: Synthetic pathway for Duloxetine intermediates.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification.
Conclusion
The synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one via the Mannich reaction is a robust and high-yielding method for producing a key intermediate in the manufacture of Duloxetine. The subsequent reduction to the corresponding alcohol provides the necessary precursor for the later stages of the synthesis. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 3. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Application Notes & Protocols: Thiophene Chalcone-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent probes based on the thiophene chalcone scaffold. These probes are valuable tools for the detection of various analytes and for cellular imaging due to their favorable photophysical properties.
Introduction
Thiophene chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking a thiophene ring to another aromatic ring. This scaffold serves as an excellent platform for the development of fluorescent probes. The inherent electron-rich nature of the thiophene ring, combined with the versatility of the chalcone core, allows for the fine-tuning of photophysical properties and the introduction of specific recognition moieties for various analytes. These probes have demonstrated applications in detecting metal ions, thiophenols, changes in viscosity, and enzyme activity, making them highly relevant for research in chemistry, biology, and materials science.[1][2][3]
Synthesis of Thiophene Chalcone Probes
The synthesis of thiophene chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[4][5] This one-pot reaction involves the base-catalyzed condensation of a substituted 2-acetylthiophene with an appropriate aromatic aldehyde.[3][4]
General Synthesis Workflow
Caption: General workflow for the synthesis of thiophene chalcone fluorescent probes.
Applications and Data
Thiophene chalcone-based probes have been developed for a variety of sensing and imaging applications. Their performance is quantified by several key photophysical parameters.
Detection of Metal Ions
Thiophene chalcones can be functionalized to act as chemosensors for various metal ions, including Fe³⁺, Ag⁺, and Pb²⁺.[6][7][8][9] The binding of the metal ion to the probe often results in a change in fluorescence intensity (quenching or enhancement) or a spectral shift.
Table 1: Photophysical Properties of Thiophene Chalcone-Based Metal Ion Probes
| Probe Description | Target Ion | λabs (nm) | λem (nm) | Stokes Shift (nm) | Detection Limit | Reference |
| Bis-thiophene chalcone | Fe³⁺ | - | - | - | Micromolar range | [6] |
| Simple chalcone-based | Fe³⁺ | - | - | - | - | [8] |
| Phenothiazine-Thiophen Chalcone (PTC) | Ag⁺ | - | - | - | - | [7] |
| Pyrene-based thiophene chalcone | Pb²⁺ | - | - | - | - | [9] |
Note: Detailed quantitative data for some probes were not available in the cited abstracts.
Detection of Thiophenols
Certain thiophene chalcone derivatives exhibit a selective fluorescence turn-on response to thiophenols, which are highly toxic pollutants.[10][11]
Table 2: Performance of Thiophene Chalcone-Based Thiophenol Probes
| Probe Name | Stokes Shift (nm) | Fluorescence Enhancement | Detection Limit (nM) | Response Time (min) | Reference |
| Probe-KCP | 130 | ~160-fold | 28 | ~30 | [10] |
| Probe-KCN1 | 130 | ~40-fold | 79 | - | [11] |
| Probe-KCN2 | 130 | ~40-fold | 96 | - | [11] |
Viscosity Sensing
The fluorescence of some thiophene chalcone derivatives is sensitive to the viscosity of their environment, making them useful as molecular rotors to probe microenvironments, such as within living cells.[12][13][14] This property often arises from a Twisted Intramolecular Charge Transfer (TICT) mechanism.
Table 3: Characteristics of Thiophene Chalcone-Based Viscosity Probes
| Probe Name | Viscosity Range (cP) | Key Feature | Application | Reference |
| TTPB | 1.2 - 956.0 | Near-infrared fluorescence, mitochondrial targeting | Monitoring mitochondrial viscosity | [12] |
| Hcc | - | Natural chalcone-based | Detecting viscosity changes in liquids | [13] |
| CTP1-CTP7 | - | Red-emission, mitochondrial targeting | Monitoring mitochondrial viscosity during cell death | [14] |
Bioimaging
The favorable photophysical properties of thiophene chalcones, such as large Stokes shifts and good photostability, make them suitable for bioimaging applications.[4][15][16] They have been used to stain both normal and cancer cells, with some derivatives showing preferential accumulation in cancer cells.[4][16][17]
Table 4: Photophysical Properties of Thiophene Chalcones for Bioimaging
| Compound Series | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| Chalcones 3a-f | 412 - 431 | 512 - 567 | 93 - 139 | - | [4][18] |
| Chalcones 12a-k | - | - | - | - | [15] |
Note: Quantum yields were calculated using fluorescein as a standard (Φf = 0.95 in 0.1 M NaOH).[4]
Experimental Protocols
Protocol 1: General Synthesis of a Thiophene Chalcone Probe
This protocol is based on the Claisen-Schmidt condensation reaction.[4]
Materials:
-
Substituted 2-acetylthiophene (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (5.0 mmol)
-
Methanol (MeOH) or Ethanol (EtOH) (10 mL)
-
Stir bar and round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the substituted 2-acetylthiophene (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the alcohol solvent (10 mL) in a round-bottom flask.
-
Add the base catalyst (e.g., KOH, 5.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the precipitate with cold alcohol (e.g., MeOH) to remove unreacted starting materials and impurities.
-
Dry the purified thiophene chalcone product under vacuum.
-
Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Fluorescence Spectroscopy for Analyte Detection
This protocol describes the general procedure for evaluating the sensing capabilities of a thiophene chalcone probe.
Materials:
-
Stock solution of the thiophene chalcone probe (e.g., 1 mM in DMSO).
-
Stock solutions of various analytes (e.g., metal ions, thiophenols) at known concentrations.
-
Appropriate buffer solution (e.g., PBS, HEPES).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).
-
Place the probe solution in a quartz cuvette and record its initial fluorescence spectrum.
-
Titrate the probe solution with increasing concentrations of the target analyte.
-
After each addition of the analyte, allow the solution to incubate for a specific period (e.g., 5-30 minutes) and then record the fluorescence spectrum.[10]
-
To assess selectivity, repeat the experiment with other potential interfering species at the same concentration as the target analyte.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and linearity range.
Protocol 3: Live Cell Imaging with Thiophene Chalcone Probes
This protocol outlines the steps for staining and imaging live cells.[4][19]
Materials:
-
Cultured cells (e.g., HEK-293 or HepG2) grown on glass-bottom dishes or coverslips.
-
Stock solution of the thiophene chalcone probe in DMSO.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope (CLSM).
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in the cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 1-3 hours at 37°C in a CO₂ incubator.[4][19]
-
After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the stained cells using a CLSM with appropriate excitation and emission wavelengths.
Signaling and Detection Mechanisms
The fluorescence response of thiophene chalcone probes is often governed by specific photophysical mechanisms upon interaction with their target analyte.
Photoinduced Electron Transfer (PET) Mechanism
In many "turn-on" probes, the fluorescence of the chalcone fluorophore is initially quenched by a linked recognition unit through a Photoinduced Electron Transfer (PET) process. Binding of the analyte to the recognition unit inhibits PET, leading to a restoration of fluorescence.
References
- 1. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A selective bis-thiophene chalcone-based spectrofluorimetric sensor for Fe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple chalcone-based fluorescent chemosensor for the detection and removal of Fe3+ ions using a membrane separation method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. opensciencepublications.com [opensciencepublications.com]
- 10. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone-analogue fluorescent probes for detecting thiophenols in seawater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An activatable natural chalcone-based luminescent rotor for visualized screening of viscosity fluctuation in liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A wash-free fluorescent probe with red-emission for monitoring mitochondrial viscosity changes during cellular metabolism and different death processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application - Universidad Andrés Bello [researchers.unab.cl]
- 16. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation of 2-Acetylthiophene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen-Schmidt condensation of 2-acetylthiophene, a critical reaction for the synthesis of various therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Claisen-Schmidt condensation of 2-acetylthiophene?
Low yields can stem from several factors, broadly categorized as issues with reactants and reagents, reaction conditions, and the occurrence of side reactions. Inadequate purity of 2-acetylthiophene or the aromatic aldehyde, an inactive catalyst (e.g., old sodium hydroxide pellets), or improper stoichiometry are common reactant-related issues. Regarding reaction conditions, suboptimal temperature, incorrect reaction time, or an inappropriate solvent can all negatively impact the yield. Finally, competing side reactions such as the self-condensation of 2-acetylthiophene, the Cannizzaro reaction of the aldehyde, or Michael addition to the product can consume starting materials and reduce the desired product yield.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a TLC plate, aside from your starting materials, likely indicates the formation of side products. The most common of these include:
-
Self-condensation product of 2-acetylthiophene: This occurs when the enolate of 2-acetylthiophene reacts with another molecule of itself.
-
Cannizzaro reaction products: If you are using an aromatic aldehyde without α-hydrogens under strongly basic conditions, it can disproportionate into the corresponding alcohol and carboxylic acid.
-
Michael adduct: The newly formed chalcone can be attacked by another enolate of 2-acetylthiophene, leading to a 1,4-conjugate addition product.
-
Cyclization products: Under certain conditions, the chalcone product can undergo further reactions to form cyclic byproducts.
Q3: How can I minimize the formation of these side products?
To minimize side reactions, consider the following strategies:
-
Method of Addition: Slowly add the 2-acetylthiophene to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low, favoring its reaction with the more abundant aldehyde.
-
Control Stoichiometry: Using a slight excess of the aromatic aldehyde can help to ensure the 2-acetylthiophene enolate reacts preferentially with the aldehyde.
-
Milder Reaction Conditions: Avoid excessively high temperatures and strong base concentrations, which can promote the Cannizzaro reaction and other side reactions. Running the reaction at room temperature or in an ice bath can be beneficial.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials. Once the reaction is complete, work it up promptly to prevent the formation of subsequent products like the Michael adduct.
Q4: What is the best way to purify the crude product?
The most common and effective methods for purifying the chalcone product are recrystallization and column chromatography.
-
Recrystallization: Since the chalcone product is often a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) is a highly effective method for removing impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can provide excellent separation and yield a highly pure product.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are experiencing very low or no yield of your desired chalcone, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Impure Reactants | Ensure the purity of 2-acetylthiophene and the aromatic aldehyde. Distill or recrystallize starting materials if necessary. |
| Inactive Catalyst | Use a fresh batch of catalyst. For solid bases like NaOH or KOH, ensure they are not old or excessively exposed to air, which can lead to carbonate formation. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A 1:1 ratio of 2-acetylthiophene to aldehyde is typical, but a slight excess of the aldehyde may be beneficial. |
| Suboptimal Temperature | The reaction may require heating, or conversely, cooling to prevent side reactions. Experiment with running the reaction at room temperature, 0°C, or gentle reflux. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. If starting materials are still present, extend the reaction time. |
| Inappropriate Solvent | The polarity of the solvent can significantly affect the reaction. Ethanol is commonly used, but other solvents or even solvent-free conditions may provide better results. |
Issue 2: Product is an Oil or Difficult to Crystallize
If your product is an oil or proves difficult to crystallize from the reaction mixture, consider the following.
Troubleshooting Workflow
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Presence of Impurities | Impurities can inhibit crystallization. Purify the crude product using silica gel column chromatography. |
| Supersaturation | The product may be too concentrated in the solvent. Try adding a co-solvent of different polarity to induce precipitation. |
| No Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. |
| Metastable Oil Phase | If you have a small amount of solid product from a previous batch, add a seed crystal to the oil. |
| Residual Solvent | Ensure all reaction solvent has been removed under reduced pressure. Triturating the oil with a non-polar solvent like cold hexane can sometimes induce solidification. |
Data Presentation
The following tables summarize reported yields for the Claisen-Schmidt condensation of 2-acetylthiophene with various aromatic aldehydes under different reaction conditions.
Table 1: Comparison of Catalysts and Solvents
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | NaOH | Ethanol | Room Temp. | 4 h | 43 | [1] |
| 4-Methylbenzaldehyde | Solid NaOH | Solvent-free | Room Temp. | 5 min | High | [1] |
| 4-Methoxybenzaldehyde | Solid NaOH | Solvent-free | Room Temp. | 5 min | High | [1] |
| 4-Chlorobenzaldehyde | aq. KOH | Ethanol | Not specified | Not specified | High | [2] |
| 3-Nitrobenzaldehyde | NaOH | Ethanol | Room Temp. | Not specified | High | [1] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Aldehyde | Method | Catalyst | Time | Yield (%) | Reference |
| Substituted Benzaldehydes | Conventional | 40% NaOH | 60-120 min | Not specified | [3] |
| Substituted Benzaldehydes | Microwave | 40% NaOH | 60-120 sec | Higher than conventional | [3] |
| o-Hydroxybenzaldehydes | Conventional | Anhydrous K2CO3 | 6-9 h | 67-72 | [4] |
| o-Hydroxybenzaldehydes | Microwave | Anhydrous K2CO3 | 1.5-3.5 min | 82-88 | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis using NaOH in Ethanol
This protocol is a standard method for the synthesis of 2-thienylchalcones.
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-acetylthiophene and the substituted aromatic aldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can range from 4 to 24 hours.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly protocol avoids the use of organic solvents.[5]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH), solid (20 mol%)
-
Mortar and pestle
-
Deionized water
Procedure:
-
In a porcelain mortar, combine 2-acetylthiophene, the substituted aromatic aldehyde, and solid NaOH.
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will likely become a thick paste and may solidify.
-
After grinding, add chilled deionized water to the mortar and continue to grind to break up the solid mass.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The product can be further purified by recrystallization.
Protocol 3: Microwave-Assisted Synthesis
This method significantly reduces reaction times.[4][6]
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K2CO3) or other suitable catalyst
-
Microwave reactor
Procedure:
-
Thoroughly mix 2-acetylthiophene, the substituted aromatic aldehyde, and the catalyst (e.g., anhydrous K2CO3) in a microwave-safe vessel to form a thick paste.
-
Subject the mixture to microwave irradiation for 2-10 minutes at a suitable power level.
-
After the reaction is complete, allow the mixture to cool.
-
Dissolve the contents in a suitable solvent (e.g., ethanol), filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
Optimization of reaction conditions for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two primary and most effective methods for synthesizing this compound are the Claisen-Schmidt condensation and a two-step approach involving an initial Mannich reaction followed by an elimination step.
Q2: Which synthesis route is generally preferred?
A2: The Claisen-Schmidt condensation is often the more direct, one-pot synthesis method. However, the success of each route can be highly dependent on the specific laboratory conditions, purity of starting materials, and the desired scale of the reaction. The Mannich reaction route offers an alternative that may provide better yields or easier purification in certain cases.
Q3: What are the typical starting materials for the Claisen-Schmidt condensation?
A3: The Claisen-Schmidt condensation for this specific compound typically involves the reaction of 2-acetylthiophene with a suitable dimethylamino-functionalized aldehyde, such as 4-(dimethylamino)benzaldehyde, in the presence of a base catalyst.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the expected spectroscopic characteristics of the final product?
A5: The final product, this compound, can be characterized using various spectroscopic techniques. For instance, in Infrared (IR) spectroscopy, you would expect to see characteristic stretches for C=O, C-N, C-S, and C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the chemical structure and purity of the compound.
Troubleshooting Guides
Claisen-Schmidt Condensation Route
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive or insufficient catalyst (e.g., NaOH, KOH). | Use fresh, high-purity base. Ensure the correct molar ratio of the catalyst is used. |
| Low reaction temperature. | Gently heat the reaction mixture as some condensations require thermal energy to proceed to completion. | |
| Impure starting materials. | Purify the 2-acetylthiophene and the aldehyde (e.g., by distillation or recrystallization) before use. Aldehydes can oxidize to carboxylic acids over time. | |
| Incorrect stoichiometry. | While a 1:1 molar ratio is common, using a slight excess of the aldehyde can sometimes drive the reaction to completion. | |
| Formation of Multiple Products/Side Reactions | Self-condensation of 2-acetylthiophene. | This can occur if the aldehyde is not reactive enough. Ensure the aldehyde is of high purity and consider adding it dropwise to the mixture of the ketone and base. |
| Cannizzaro reaction of the aldehyde. | This is more likely with strong bases and aldehydes lacking alpha-hydrogens. Using a milder base or carefully controlling the reaction temperature can minimize this side reaction. | |
| Difficulty in Product Purification | Product is an oil or does not precipitate. | Try changing the solvent for precipitation or use column chromatography for purification. |
| Contamination with starting materials. | Optimize the reaction time to ensure complete consumption of the limiting reagent. Wash the crude product with a solvent that dissolves the starting materials but not the product. |
Mannich Reaction and Elimination Route
| Problem | Possible Cause | Solution |
| Low Yield of Mannich Base | Incomplete formation of the iminium ion. | Ensure the reaction is run under appropriate pH conditions (often slightly acidic) to facilitate iminium ion formation. |
| Low reactivity of the enolizable ketone. | The reaction may require heating to proceed at a reasonable rate. | |
| Side reactions of formaldehyde. | Use paraformaldehyde and ensure it fully depolymerizes. Add the formaldehyde solution slowly to the reaction mixture. | |
| Incomplete Elimination to Form the Enaminone | The base used for elimination is not strong enough. | Consider using a stronger base such as potassium tert-butoxide or sodium hydride for the elimination step. |
| The reaction temperature is too low. | Heating is often required to promote the elimination reaction. | |
| Formation of Polymeric Byproducts | Polymerization of the starting materials or product. | This can be an issue with reactive aldehydes and ketones. Control the reaction temperature and consider using a more dilute solution. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Claisen-Schmidt Condensation
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH | 10 | Ethanol | Room Temp | 4 | ~80 | |
| 2 | KOH | 15 | Methanol | 40 | 3 | Varies | - |
| 3 | LiOH·H₂O | 2.2 (w/w) | None (Neat) | 55 | 1.5 | 82.2 | [2] |
| 4 | NaOH | 20 | Ethanol-Water | Reflux | 2 | Varies | - |
Note: Yields are highly substrate-dependent and the data presented is a compilation from related reactions to provide a general guideline.
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of a similar chalcone derivative.[1]
Materials:
-
2-Acetylthiophene
-
4-(Dimethylamino)benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 2-acetylthiophene (e.g., 10 mmol) and 4-(dimethylamino)benzaldehyde (e.g., 10 mmol) in ethanol (e.g., 80 mL).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for approximately 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and excess base.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis via Mannich Reaction and Elimination
This is a two-step procedure involving the formation of the Mannich base followed by elimination.
Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride (Mannich Base)
This protocol is based on the general principles of the Mannich reaction.[3][4][5]
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and isolate the hydrochloride salt of the Mannich base, which may precipitate upon cooling or after partial removal of the solvent.
-
Filter the solid and wash with a cold solvent like acetone to remove impurities.
Step 2: Elimination to form this compound
This is a general procedure for the base-mediated elimination of a Mannich base.[5]
Materials:
-
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the Mannich base hydrochloride in a suitable solvent.
-
Add a solution of the base and stir the mixture. The reaction may require heating.
-
Monitor the formation of the enaminone product by TLC.
-
Once the reaction is complete, the product can be isolated by extraction with an organic solvent followed by removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the Claisen-Schmidt synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Two-step synthesis via Mannich reaction and elimination.
References
- 1. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
Purification challenges of polar enaminones in organic synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of polar enaminones, a common challenge in organic synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of polar enaminones in a direct question-and-answer format.
Question: My polar enaminone is showing significant tailing or is completely retained on my silica gel column. What is happening and how can I fix it?
Answer: This is a frequent issue caused by the basic nature of the enaminone's amine group interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction leads to poor elution, streaking, or irreversible adsorption.[1][3]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a competing base like triethylamine (TEA) or ammonia into your eluent system (e.g., Hexane/Ethyl Acetate). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute properly.[1]
-
Change the Stationary Phase: For strongly basic enaminones, silica gel may not be suitable. Consider these alternatives:
-
Use Reversed-Phase Chromatography: For highly polar enaminones, reversed-phase chromatography can be effective. Using a mobile phase with an alkaline pH (at least two units above the enaminone's pKa) will ensure the compound is in its neutral, more lipophilic free-base form, which improves retention and separation.[1][2]
Question: I suspect my enaminone is decomposing on the silica gel column. My recovery is very low and I see new, unexpected spots on my TLC analysis of the collected fractions. How can I prevent this?
Answer: The acidic surface of standard silica gel can catalyze the degradation of sensitive compounds like enaminones.[1] If you observe low recovery or the appearance of new impurities post-column, decomposition is a likely cause.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base. This is commonly done by preparing a slurry of the silica in the mobile phase that already contains a basic modifier like triethylamine.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral or basic alumina or an amine-functionalized silica gel can prevent acid-catalyzed decomposition.[1][3]
Question: I am trying to recrystallize my polar enaminone, but it keeps "oiling out" or fails to crystallize altogether. What should I do?
Answer: This typically happens due to an inappropriate solvent system, excessively high impurity levels, or cooling the solution too rapidly.[5]
Solutions:
-
Optimize the Solvent System:
-
Single Solvent: The ideal solvent should dissolve the enaminone poorly at low temperatures but completely at high temperatures.[6][7]
-
Co-solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and slowly add a "poor" hot solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[5][8]
-
-
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath.[5] Allow the solution to cool gradually to room temperature. This slow process allows for the formation of a crystal lattice rather than amorphous precipitation. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[5][7]
-
Induce Crystallization: If crystals do not form spontaneously, you can:
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for purification difficulties with polar enaminones? The primary challenge stems from their dual functionality: the polar carbonyl group and the basic amino group. This bifunctional nature can lead to high water solubility and strong interactions with acidic stationary phases like silica gel, complicating standard purification methods.[1][2]
Q2: How does an acid-base extraction work to purify a basic enaminone? Acid-base extraction separates compounds based on their differing acid-base properties and solubility.[9] The process for an enaminone involves:
-
Dissolving the crude reaction mixture in an organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing this organic solution with an aqueous acid (e.g., 1M HCl). The acid protonates the basic enaminone, forming a water-soluble ammonium salt which migrates to the aqueous layer.[10][11][12]
-
Neutral impurities remain in the organic layer, which is separated and discarded.
-
The aqueous layer containing the enaminone salt is then made basic (e.g., with NaOH or NaHCO₃) to regenerate the neutral, water-insoluble enaminone.
-
Finally, the pure enaminone is "back-extracted" into a fresh portion of organic solvent, which can then be dried and evaporated to yield the purified product.[11]
Q3: When is recrystallization a better choice than column chromatography? Recrystallization is an excellent choice when:
-
The desired compound is a stable solid at room temperature.
-
The crude product is already relatively high in purity (>80-90%).
-
A suitable solvent system that provides a significant difference in solubility at hot and cold temperatures can be identified.[6]
-
You are working on a large scale (multi-gram), as chromatography can become cumbersome and expensive.
Chromatography is preferred for separating complex mixtures with multiple components or when impurities have very similar solubility profiles to the desired product.
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Enaminones
| Technique | Principle of Separation | Advantages | Common Challenges & Disadvantages | Best Suited For |
| Normal-Phase Chromatography (Silica Gel) | Adsorption based on polarity. Polar compounds are retained longer.[13] | High resolution for complex mixtures; applicable to a wide range of compounds. | Strong interaction with basic enaminones causing tailing/retention; potential for sample decomposition on acidic silica.[1][2] | Complex mixtures; separation of isomers; small to medium scale purification. |
| Acid-Base Extraction | Differential solubility of neutral compounds and their protonated/deprotonated salt forms in organic and aqueous phases.[9][10] | Fast, inexpensive, and highly effective for separating basic compounds from neutral or acidic impurities; easily scalable. | Not effective for separating compounds with similar pKa values; risk of hydrolysis for sensitive functional groups (e.g., esters).[9] | Removing acidic or neutral starting materials/byproducts from a basic enaminone product. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[6][8] | Can yield very high purity material; cost-effective and scalable; removes insoluble and colored impurities effectively.[6] | Requires the compound to be a solid; finding a suitable solvent can be trial-and-error; potential for low recovery if the compound is somewhat soluble at low temperatures.[5][6] | Final purification step for thermally stable solids that are already of moderate-to-high purity. |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier (Triethylamine)
-
Solvent System Selection: Identify a suitable eluent system using Thin Layer Chromatography (TLC). Add 0.5-1% triethylamine (TEA) to the mobile phase to see if it improves the spot shape and Rf value.
-
Slurry Preparation: In a beaker, add the required amount of silica gel to your chosen mobile phase (containing 0.5-1% TEA). Stir to create a homogenous slurry.
-
Column Packing: Secure the column vertically. Add a small amount of the mobile phase, then a plug of cotton or glass wool. Pour in the silica slurry, tapping the column gently to ensure even packing.[13] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to protect the silica surface.[13]
-
Sample Loading: Dissolve your crude enaminone in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent and TEA under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture (e.g., 1 gram) in an appropriate organic solvent (e.g., 50 mL of diethyl ether or dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously, venting frequently. Allow the layers to separate.[9]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete transfer of the enaminone. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[12] The neutral enaminone should precipitate or form an oil.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of diethyl ether) and shake to extract the neutral enaminone back into the organic phase.[11]
-
Drying and Evaporation: Drain the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified enaminone.
Mandatory Visualization
// Node Definitions start [label="Problem:\nPoor Separation or Recovery\nin Silica Gel Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tailing [label="Symptom:\nSignificant Tailing/Streaking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_decomp [label="Symptom:\nLow Recovery &\nNew TLC Spots?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
cause_interaction [label="Likely Cause:\nStrong Acid-Base Interaction\n(Basic Enaminone + Acidic Silica)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_decomp [label="Likely Cause:\nAcid-Catalyzed Decomposition\non Silica Surface", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_modifier [label="Solution 1:\nAdd Basic Modifier to Eluent\n(e.g., 0.5-2% Triethylamine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_phase [label="Solution 2:\nSwitch Stationary Phase\n(Alumina, Amine-Silica)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_rp [label="Solution 3:\nUse Reversed-Phase\nwith Alkaline Mobile Phase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
result [label="Improved Separation\nand Recovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_tailing; start -> check_decomp [style=dashed];
check_tailing -> cause_interaction [label=" Yes"]; check_decomp -> cause_decomp [label=" Yes"];
cause_interaction -> solution_modifier; cause_interaction -> solution_phase; cause_interaction -> solution_rp;
cause_decomp -> solution_phase;
solution_modifier -> result; solution_phase -> result; solution_rp -> result;
check_tailing -> check_decomp [label="No"]; check_decomp -> start [label="No, re-evaluate\nproblem", style=dashed, color="#5F6368"]; } enddot Caption: Troubleshooting workflow for polar enaminone purification by column chromatography.
// Node Definitions start [label="Start: Crude Polar\nEnaminone Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];
check_impurities [label="What are the main impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
impurities_neutral [label="Neutral / Acidic\n(e.g., starting materials)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; impurities_isomeric [label="Isomers / Structurally\nSimilar Byproducts", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
method_extraction [label="Recommended Method:\nAcid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_chromatography [label="Recommended Method:\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_solid [label="Is the product a\nthermally stable solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
method_recrystallization [label="Consider Final Polish:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
final_product [label="Purified Enaminone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges start -> check_impurities;
check_impurities -> impurities_neutral [label=""]; check_impurities -> impurities_isomeric [label=""];
impurities_neutral -> method_extraction; impurities_isomeric -> method_chromatography;
method_extraction -> check_solid; method_chromatography -> check_solid;
check_solid -> method_recrystallization [label="Yes"]; check_solid -> final_product [label="No"];
method_recrystallization -> final_product; } enddot Caption: Logic diagram for selecting a suitable purification method for polar enaminones.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. coconote.app [coconote.app]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Improving the Solubility of Thiophene Chalcones for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of thiophene chalcones in biological assays. Thiophene chalcones are a class of organic compounds with significant therapeutic potential, but their inherent hydrophobicity often leads to challenges in aqueous environments typical of biological experiments. This resource offers practical solutions and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are many thiophene chalcones poorly soluble in aqueous solutions for biological assays?
A1: The low aqueous solubility of thiophene chalcones is primarily due to their chemical structure. These compounds consist of two aromatic rings, one of which is a thiophene ring, connected by a three-carbon α,β-unsaturated carbonyl system. This structure is predominantly nonpolar and hydrophobic (lipophilic), making it difficult to dissolve in polar, aqueous environments like cell culture media and assay buffers. The functionalized rings can lead to strong intermolecular interactions, further reducing their solubility compared to simpler chalcones.[1][2]
Q2: What are the initial signs of a solubility problem in my experiment?
A2: You may be encountering a solubility issue if you observe any of the following:
-
Precipitation: A visible precipitate or cloudiness forms when you dilute your concentrated stock solution (typically in an organic solvent like DMSO) into your aqueous assay medium.[2][3]
-
Inconsistent Results: High variability or poor reproducibility between replicate wells or experiments can be a strong indicator of incomplete solubilization of the test compound.
-
Adsorption to Plastics: Hydrophobic compounds have a tendency to adhere to plastic labware, such as microplates and pipette tips, which reduces the effective concentration of the thiophene chalcone delivered to the cells.
-
Assay Interference: Undissolved particles of the compound can interfere with the readout of various assays, particularly colorimetric or fluorometric assays like the MTT assay.
Q3: What is the recommended solvent for preparing a stock solution of a thiophene chalcone?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like thiophene chalcones for in vitro testing.[4] DMSO is a powerful solvent that is miscible with water. However, it is crucial to keep the final concentration of DMSO in your assay low, as it can be toxic to cells.
Q4: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[3] Many researchers aim for even lower concentrations, such as 0.1%, to minimize any potential off-target effects of the solvent on the biological system being studied.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with poorly soluble thiophene chalcones.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Immediate precipitation upon dilution of DMSO stock into aqueous media. | 1. The final concentration of the thiophene chalcone exceeds its aqueous solubility limit. 2. Improper dilution technique. 3. The stock solution is too concentrated. | 1. Lower the final working concentration: Perform a dose-response experiment starting from a lower concentration range. 2. Optimize the dilution technique: Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3] 3. Use an intermediate dilution step: Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution into the aqueous medium. |
| Precipitation observed after several hours or a full day of incubation. | 1. The thiophene chalcone is unstable in the aqueous environment over time. 2. The compound is interacting with components in the cell culture medium (e.g., proteins in fetal bovine serum). 3. Evaporation of the medium in the incubator is leading to an increased concentration of the compound. | 1. Perform a stability check: Incubate the thiophene chalcone in the complete cell culture medium without cells and observe for precipitation over the same time course as your experiment. If precipitation occurs, consider using a more stable formulation. 2. Consider serum-free media: If compatible with your cell line, using a serum-free medium during the compound treatment period can reduce interactions with serum proteins. 3. Ensure proper humidification: Maintain proper humidity levels in the incubator to minimize evaporation from the wells of the microplate. |
| High variability and poor reproducibility in experimental results. | 1. Incomplete dissolution of the thiophene chalcone is leading to an inconsistent effective concentration in the assay wells. 2. The compound is adsorbing to the plastic surfaces of the labware. | 1. Visually confirm dissolution: Before starting the experiment, visually inspect the prepared solutions for any signs of precipitation. Gentle warming or brief sonication of the stock solution can sometimes aid dissolution, but be cautious of compound stability.[2] 2. Use low-adhesion plasticware: Utilize labware designed to minimize the binding of hydrophobic compounds. 3. Pre-treat plates: Consider pre-treating the microplates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the compound to the plastic. |
| Assay interference, particularly in colorimetric assays like MTT. | 1. Undissolved particles of the thiophene chalcone are scattering light, leading to inaccurate absorbance readings. 2. The colored nature of some chalcone solutions can contribute to the background absorbance. | 1. Centrifuge the plate: Before reading the absorbance, centrifuge the microplate to pellet any precipitate. 2. Run a blank control: Always include control wells containing the thiophene chalcone in the medium but without cells to measure the background absorbance of the compound itself. Subtract this background value from your experimental readings. |
Solubility Enhancement Strategies & Data
Several formulation strategies can significantly improve the aqueous solubility of thiophene chalcones. The choice of method will depend on the specific chalcone derivative and the requirements of the biological assay.
Data Presentation: Solubility of a Thiophene Chalcone in Organic Solvents
The following table summarizes the solubility of a specific heterocyclic chalcone containing a thiophene ring, (E)-1-(1H-pyrrol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, in various organic solvents at 295 K. This data can guide the selection of an appropriate solvent for preparing a stock solution.
| Solvent | Relative Polarity | Solubility (mg/mL) |
| n-Hexane | 0.009 | 0.011 |
| Toluene | 0.099 | 0.105 |
| Ethyl acetate | 0.228 | 49.5 |
| Chloroform | 0.259 | 65.5 |
| Acetone | 0.355 | 101 |
| Ethanol | 0.654 | 9.00 |
| Methanol | 0.762 | 15.5 |
| Data sourced from Sweeting et al. (2020)[1] |
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like thiophene chalcones, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Table 2: Representative Increase in Aqueous Solubility of a Poorly Soluble Compound with HP-β-Cyclodextrin
| HP-β-CD Concentration (mM) | Apparent Aqueous Solubility (µM) | Fold Increase |
| 0 (Intrinsic Solubility) | 5 | 1 |
| 2 | 25 | 5 |
| 4 | 50 | 10 |
| 6 | 75 | 15 |
| 8 | 100 | 20 |
| 10 | 125 | 25 |
| This table provides a generalized representation of the linear increase in solubility (AL-type phase solubility diagram) often observed for poorly soluble compounds upon complexation with a soluble cyclodextrin derivative. |
Nanosuspensions
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate and saturation solubility. This technique is suitable for compounds that are poorly soluble in both aqueous and organic media. The nanosuspension consists of the pure drug particles stabilized by surfactants and/or polymers.
Experimental Protocols
Protocol 1: Preparation of a Thiophene Chalcone Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of the thiophene chalcone powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary, but avoid excessive heating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Dilutions for Cell-Based Assays:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
When diluting, add the stock solution to the medium and immediately mix thoroughly by gentle pipetting or vortexing to prevent precipitation. The final DMSO concentration should ideally be below 0.5%.[3]
-
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol determines the ability of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to enhance the aqueous solubility of a thiophene chalcone.
-
Materials: Thiophene chalcone, Hydroxypropyl-β-cyclodextrin (HP-β-CD), phosphate-buffered saline (PBS) or other relevant aqueous buffer, conical tubes or vials, orbital shaker, spectrophotometer or HPLC system, 0.22 µm syringe filters.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your chosen buffer.
-
Add an excess amount of the thiophene chalcone powder to each cyclodextrin solution.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved thiophene chalcone in each filtered sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of the dissolved thiophene chalcone against the concentration of HP-β-CD to generate a phase solubility diagram.
-
Protocol 3: MTT Cytotoxicity Assay with a Poorly Soluble Thiophene Chalcone
This protocol is adapted for testing the cytotoxicity of thiophene chalcones where solubility is a concern.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the thiophene chalcone in cell culture medium from a DMSO stock solution as described in Protocol 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the thiophene chalcone. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6][7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized formazan solubilization buffer, to each well to dissolve the purple formazan crystals.[5][6][7]
-
Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Subtract the absorbance of the blank (medium only) and the compound control (medium with compound, no cells) from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. veranova.com [veranova.com]
- 7. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in acidic and basic conditions?
A1: this compound, an enaminone, is generally susceptible to hydrolysis under both acidic and basic conditions. The stability is pH-dependent, with the rate of degradation varying with the strength of the acid or base. Enaminones can hydrolyze to their corresponding β-dicarbonyl compounds and amines.[1][2][3]
Q2: What are the expected degradation products in acidic media?
A2: In acidic media, the enamine functionality is prone to hydrolysis. The expected degradation products are 1-(thiophen-2-yl)butane-1,3-dione and dimethylamine. The reaction is initiated by the protonation of the enamine nitrogen or the α-carbon.[2][3][4][5]
Q3: What are the expected degradation products in basic media?
A3: Under basic conditions, while the synthesis of similar chalcone derivatives is often carried out in a basic medium suggesting some degree of stability, prolonged exposure or harsh basic conditions can lead to hydrolysis.[6][7] The expected products are similar to those in acidic hydrolysis: 1-(thiophen-2-yl)butane-1,3-dione and dimethylamine.
Q4: How can I monitor the degradation of this compound?
A4: The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.
Q5: Are there any specific storage recommendations to enhance stability?
A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use a buffered system at a pH of maximum stability, which would need to be determined experimentally. If possible, storing solutions at low temperatures (e.g., 2-8 °C) can also slow down degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound Upon Dissolving in an Acidic Solution
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis | Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[1][2][3] |
| - Immediately analyze the sample after preparation to establish a baseline (t=0). | |
| - Consider using a less acidic medium if the experimental conditions allow. | |
| - Perform the experiment at a lower temperature to decrease the rate of hydrolysis. | |
| Incorrect Solvent | The solvent may be contributing to the instability. |
| - Ensure the solvent is of high purity and free from acidic impurities. | |
| - If possible, use aprotic solvents for non-aqueous experiments. |
Issue 2: Inconsistent Results in Stability Studies Under Basic Conditions
| Possible Cause | Troubleshooting Step |
| Variability in pH | Small changes in pH can significantly affect the rate of degradation. |
| - Use a reliable buffer system to maintain a constant pH throughout the experiment. | |
| - Regularly check the pH of the solution. | |
| Exposure to Air (Oxidation) | While hydrolysis is the primary concern, oxidation could be a secondary degradation pathway. |
| - Perform experiments under an inert atmosphere (e.g., nitrogen or argon). | |
| Adsorption to Container | The compound or its degradation products may be adsorbing to the surface of the experimental vials. |
| - Use silanized glass vials or polypropylene tubes to minimize adsorption. | |
| - Include a control sample to assess for loss due to adsorption. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]
1. Acidic Hydrolysis:
-
Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M HCl.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.
-
Analyze the samples by a validated HPLC method.
-
2. Basic Hydrolysis:
-
Reagents: 0.1 M Sodium Hydroxide (NaOH), 1 M NaOH.
-
Procedure:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stress agents.
-
Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.
-
3. Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Calculate the degradation rate constants if possible.
Data Presentation
Table 1: Exemplary Data for Acidic Degradation of this compound at 60°C
| Time (hours) | % Parent Compound Remaining (0.1 M HCl) | % Degradation Product 1 (Area) |
| 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.8 |
| 4 | 71.5 | 28.5 |
| 8 | 50.1 | 49.9 |
| 12 | 35.8 | 64.2 |
| 24 | 12.3 | 87.7 |
Table 2: Exemplary Data for Basic Degradation of this compound at 60°C
| Time (hours) | % Parent Compound Remaining (0.1 M NaOH) | % Degradation Product 1 (Area) |
| 0 | 100.0 | 0.0 |
| 2 | 92.7 | 7.3 |
| 4 | 85.1 | 14.9 |
| 8 | 70.4 | 29.6 |
| 12 | 58.9 | 41.1 |
| 24 | 34.6 | 65.4 |
Visualizations
Degradation Pathway in Acidic Media
Caption: Proposed acid-catalyzed hydrolysis pathway.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically performed under heating, and the DMF-DMA serves as both a reagent and a solvent.
Q2: What are the expected spectroscopic characteristics of the final product?
While specific values can vary slightly based on the solvent and instrumentation, you can generally expect the following spectroscopic data for this compound:
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the dimethylamino protons, the vinylic protons, and the thiophene ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the vinylic carbons, the carbons of the thiophene ring, and the dimethylamino carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁NOS, 181.26 g/mol ). |
Q3: What are the typical appearances and storage conditions for the product?
This compound is typically a yellow solid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry, and dark place to prevent hydrolysis and degradation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Issue: The reaction does not proceed to completion, resulting in a low yield or no desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure that 2-acetylthiophene and DMF-DMA are of high purity. Impurities in 2-acetylthiophene, such as the 3-acetylthiophene isomer, can lead to the formation of undesired side products.[1] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. |
| Hydrolysis of DMF-DMA | DMF-DMA is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
Problem 2: Presence of Significant Impurities in the Crude Product
Issue: The crude product contains one or more significant impurities, complicating purification.
Common Side Reactions and Byproducts:
-
Self-Condensation of 2-Acetylthiophene: Under certain conditions, 2-acetylthiophene can undergo a self-aldol condensation to form (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one.[2] This is more likely to occur if the reaction conditions inadvertently promote enolate formation of the starting ketone.
-
Hydrolysis of the Enaminone Product: Enaminones are susceptible to hydrolysis, which can revert the product back to the starting ketone, 2-acetylthiophene.[3][4][5] This can occur during the reaction workup or on storage if the product is exposed to moisture.
-
Formation of Isomeric Enaminone: If the starting 2-acetylthiophene contains the 3-acetylthiophene isomer, the corresponding isomeric enaminone will also be formed.[1]
Troubleshooting and Mitigation Strategies:
| Issue | Mitigation Strategy |
| Self-Condensation | Use an appropriate stoichiometry of DMF-DMA to 2-acetylthiophene. Ensure the reaction conditions favor the desired condensation over self-condensation. |
| Product Hydrolysis | During the workup, avoid prolonged exposure to aqueous acidic or basic conditions. Ensure the final product is thoroughly dried before storage.[3][4] |
| Isomeric Impurities | Use highly pure 2-acetylthiophene as the starting material. If isomeric impurities are present, they may need to be removed through careful chromatographic purification.[1] |
Problem 3: Difficulty in Product Purification
Issue: The crude product is difficult to purify, and standard crystallization techniques are ineffective.
Purification Recommendations:
| Purification Method | Protocol |
| Recrystallization | If the product is a solid, attempt recrystallization from a suitable solvent system. Common solvents for enaminones include ethanol, ethyl acetate, or mixtures with hexanes. |
| Column Chromatography | For oily products or mixtures that are difficult to separate by crystallization, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity. |
| Trituration | If the product is a solid with highly soluble impurities, trituration with a solvent in which the product is insoluble but the impurities are soluble can be an effective purification method. |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Acetylthiophene (1 equivalent)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2 equivalents)
-
Anhydrous toluene or xylene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylthiophene and DMF-DMA. If using a solvent, add it to the flask.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis of the target enaminone.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: In Vitro Degradation and Stability of Chalcone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro evaluation of chalcone derivatives, with a specific focus on their degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of chalcone derivatives in in vitro experiments?
A1: The stability of chalcone derivatives can be compromised by several factors. The α,β-unsaturated ketone moiety, a key feature of the chalcone scaffold, is susceptible to chemical transformations.[1] Key factors include:
-
pH: Extreme acidic or basic conditions can promote hydrolysis or other degradation reactions.[1]
-
Temperature: High temperatures can accelerate degradation. Chalcone synthesis itself can be exothermic, and uncontrolled temperatures can lead to decomposition.[2]
-
Light: Exposure to light, particularly UV irradiation, can cause photoisomerization from the more stable trans-isomer to the cis-isomer or other photochemical reactions.[1]
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in the assay buffer can lead to the formation of epoxides or the reduction of the double bond to yield dihydrochalcones.[1]
-
Enzymatic Activity: In biological assays, metabolic enzymes, particularly cytochrome P450s (CYPs) found in liver microsomes, can extensively metabolize chalcones.[3][4]
Q2: What are the most common chemical degradation pathways for chalcone derivatives?
A2: The reactive α,β-unsaturated carbonyl group is the primary site for chemical degradation.[5] Common pathways include:
-
Oxidation: The double bond is susceptible to oxidation, which can form epoxides or other oxidized products.[1]
-
Reduction: The carbon-carbon double bond can be reduced, leading to the formation of the corresponding saturated dihydrochalcones.[1]
-
Michael Addition: The electrophilic β-carbon is susceptible to nucleophilic attack (a Michael addition), which can occur with thiols (like glutathione or cysteine residues in proteins) present in biological media.[2]
-
Isomerization: Photo-induced isomerization can convert the typically more stable E-isomer (trans) into the Z-isomer (cis).[1]
-
Hydrolysis: Under harsh pH conditions, the chalcone molecule may be susceptible to hydrolytic cleavage.[1]
Q3: My chalcone derivative shows variable or lower-than-expected activity in an in vitro assay. Could this be a stability issue?
A3: Yes, inconsistent or low activity is a common sign of compound instability. If the chalcone derivative degrades in the assay medium over the incubation period, its effective concentration decreases, leading to unreliable results. It is crucial to assess the compound's stability under the specific assay conditions (buffer, pH, temperature, co-factors) to ensure the observed biological activity is accurate. Monitoring the compound's concentration over time using a suitable analytical method like HPLC or LC-MS is recommended.
Q4: How should I prepare and store stock solutions of chalcone derivatives to minimize degradation?
A4: To ensure the integrity of your chalcone derivatives:
-
Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO or ethanol.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers. For light-sensitive derivatives, use amber vials or wrap vials in aluminum foil.
-
Handling: Before use, allow the stock solution to warm to room temperature to prevent water condensation into the solution. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
Troubleshooting Guides
This guide addresses specific issues users might encounter during their experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield During Synthesis | Incomplete reaction; Decomposition; Formation of side products. | Monitor the reaction with Thin Layer Chromatography (TLC) to ensure starting materials are consumed.[2] Maintain optimal temperature using a cooling bath, as the reaction can be exothermic.[2] Adjust reactant stoichiometry; often a slight excess of the aldehyde is used.[2] |
| Precipitation of Compound in Aqueous Assay Buffer | Poor aqueous solubility of the chalcone derivative. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it does not exceed a concentration that affects the biological system (typically <1%).[3] Use solubility-enhancing excipients if appropriate for the assay. |
| Inconsistent Results Between Experiments | Degradation of the compound in stock solution or assay buffer; Pipetting errors. | Prepare fresh stock solutions and use aliquots to avoid freeze-thaw cycles. Perform a stability test of the chalcone in the assay buffer by incubating it for the duration of the experiment and analyzing its concentration by LC-MS. Verify pipette calibration. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Compound degradation or metabolism. | Compare the chromatogram of the sample to a time-zero (T0) sample. New peaks may correspond to degradation products or metabolites. If using a biological matrix (e.g., microsomes, cells), run a control incubation without co-factors (e.g., NADPH) or in a heat-inactivated matrix to differentiate between chemical and enzymatic degradation.[3] |
| Streaking or New Spots on TLC Plate | Decomposition of the product on the silica gel. | Use a less acidic or basic solvent system for TLC analysis.[2] Spot the plate and develop it immediately to minimize contact time with the silica.[2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a chalcone derivative to metabolism by Phase I enzymes, primarily CYPs.[3][6]
Materials:
-
Pooled liver microsomes (human, rat, or other species)[7]
-
Test chalcone derivative
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)[7]
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS analysis
-
96-well plates, incubator, centrifuge
Procedure:
-
Prepare Solutions: Prepare a working stock solution of the test chalcone (e.g., 100 µM in ACN/water). Prepare the microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[3][6] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate. Add the test compound to initiate the reaction (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[6]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For negative controls ("minus cofactor"), add an equal volume of phosphate buffer instead.[3]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6] The T0 sample is collected immediately after adding the NADPH solution.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[8]
Protocol 2: Chemical Stability in Assay Buffer
This protocol determines if a compound is stable in the experimental buffer over the course of the assay.
Materials:
-
Assay buffer (at the exact pH and composition used in the biological assay)
-
Test chalcone derivative
-
Acetonitrile (ACN) with internal standard
Procedure:
-
Sample Preparation: Prepare a solution of the chalcone derivative in the assay buffer at the final concentration used in the experiment (e.g., 10 µM).
-
Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C for 2 hours).
-
Time-Point Sampling: Take aliquots at various time points, including a crucial T0 sample immediately after preparation and a final sample at the end of the incubation period.
-
Quenching and Analysis: Immediately quench each aliquot with an equal or greater volume of ACN containing an internal standard. Analyze the samples by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the chalcone derivative at each time point to the T0 sample. A significant decrease (>10-15%) in the peak area over time indicates chemical instability.
Quantitative Data Summary
The following table presents example in vitro antioxidant activity data for a series of monosubstituted chalcone derivatives, which is a common assay where stability can be a factor. The IC50 value represents the concentration of the compound required to inhibit 50% of the activity.[9]
| Compound | H₂O₂ Scavenging IC₅₀ (µg/mL) | Nitric Oxide Scavenging IC₅₀ (µg/mL) | Superoxide Scavenging IC₅₀ (µg/mL) | Reducing Power Assay IC₅₀ (µg/mL) |
| Unsubstituted Chalcone | 86.3 ± 4.1 | 65.2 ± 2.9 | 71.4 ± 3.5 | 39.8 ± 1.8 |
| 4-Methyl Chalcone | 79.5 ± 3.8 | 58.1 ± 2.5 | 64.7 ± 3.1 | 33.6 ± 1.5 |
| 4-Bromo Chalcone | 92.1 ± 4.5 | 71.3 ± 3.3 | 78.9 ± 3.9 | 45.2 ± 2.1 |
| 4-Nitro Chalcone | > 100 | > 100 | > 100 | > 100 |
| 4-Hydroxy Chalcone | 68.4 ± 3.2 | 45.7 ± 2.1 | 52.3 ± 2.6 | 25.1 ± 1.2 |
| Ascorbic Acid (Standard) | 55.2 ± 2.7 | 38.9 ± 1.9 | 44.1 ± 2.2 | 18.7 ± 0.9 |
| Data are representative and adapted from literature values for illustrative purposes.[9] |
Visualizations
Caption: Workflow for a liver microsomal stability assay.
Caption: Common in vitro degradation pathways for chalcones.
Caption: Troubleshooting inconsistent in vitro assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. applications.emro.who.int [applications.emro.who.int]
How to prevent Michael addition side product in chalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the Michael addition side product during chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition side reaction in chalcone synthesis?
A1: The Michael addition is a common side reaction that occurs during the base-catalyzed synthesis of chalcones, known as the Claisen-Schmidt condensation. In this reaction, an enolate, typically from the starting ketone (e.g., acetophenone), acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone product. This 1,4-addition leads to the formation of an undesired Michael adduct, which can significantly reduce the yield of the target chalcone.[1]
Q2: What are the primary factors that promote the Michael addition side reaction?
A2: Several factors can contribute to the formation of the Michael adduct:
-
Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), increases the concentration of the enolate, which can then act as a Michael donor.[1]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the Michael addition to occur.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the chalcone has formed increases the likelihood of the subsequent Michael addition.[1]
-
Stoichiometry: An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, promoting the side reaction.[1]
Q3: How can I minimize or prevent the Michael addition side reaction?
A3: Several strategies can be employed to suppress the Michael addition side reaction:
-
Choice of Base: Using milder bases can be effective. Alternatively, employing a stoichiometric amount of a strong base that is consumed during the reaction can limit its availability to catalyze the subsequent Michael addition.[1]
-
Temperature Control: Running the reaction at lower temperatures, such as in an ice bath, can significantly reduce the rate of the Michael addition.[1][2]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction once the chalcone formation is complete, thereby preventing the subsequent side reaction.[1][3]
-
Stoichiometry Control: Using a slight excess of the non-enolizable aldehyde can help to ensure that the ketone is the limiting reagent, reducing the concentration of the enolate available for the Michael addition.[1][4]
-
Alternative Synthetic Routes: In some cases, switching to a different synthetic methodology, such as a Wittig reaction, can completely avoid the conditions that lead to the Michael addition.[1][5]
Q4: Can the choice of solvent influence the Michael addition side reaction?
A4: Yes, the solvent can play a significant role. For instance, performing the Claisen-Schmidt condensation in a micellar medium with a nonionic surfactant like Tween 80 has been shown to protect the newly formed chalcone within the micelle. This protection prevents the enolate from attacking it, thus avoiding the Michael addition.[1] Conversely, using a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can actually promote the Michael addition.[1][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of a higher molecular weight by-product is observed. | The Michael addition side reaction is occurring between the enolate of the starting ketone and the newly formed chalcone. | - Lower the reaction temperature by using an ice bath.[1][2]- Use a milder base or a stoichiometric amount of a strong base.[1]- Carefully monitor the reaction with TLC and stop it as soon as the starting materials are consumed.[1][3]- Use a slight excess of the aldehyde.[1][4]- Consider an alternative synthetic route like the Wittig reaction.[1][5] |
| Low yield of the desired chalcone despite consumption of starting materials. | The primary reaction pathway is leading to the formation of the Michael adduct instead of the desired chalcone. | - Re-evaluate the reaction conditions, particularly the base concentration and temperature.[1][8]- Change the solvent system. A study has shown that using water as a solvent can give a good yield of the chalcone with no formation of the Michael adduct, whereas ethanol can promote its formation.[6][7] |
| Complex mixture of products observed by TLC or NMR. | Multiple side reactions are occurring, including the Michael addition and potentially self-condensation of the ketone. | - Simplify the reaction conditions. Start with a lower temperature and a less concentrated base.[9]- Ensure the purity of starting materials. Old or impure aldehydes can lead to side reactions like the Cannizzaro reaction.[9] |
Data Presentation
The following table summarizes the effect of different surfactants on the yield of chalcone (3a) and the Michael addition side product (4a) in a Claisen-Schmidt condensation reaction.
| Entry | Solvent/Surfactant | Base | Chalcone Yield (%) | Michael Adduct Yield (%) |
| 1 | EtOH | NaOH | 59 | 8 |
| 2 | H₂O | NaOH | 70 | 0 |
| 3 | CTAB | NaOH | 56 | 11 |
Data extracted from a study on micellar-mediated synthesis of chalcones.[6][7]
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation with Minimized Michael Addition
This protocol is a standard procedure for the synthesis of chalcones, with modifications to minimize the Michael addition side reaction.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (5 mL)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 15-20 minutes.
-
Continue stirring the reaction mixture in the ice bath and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (100 mL).
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Wittig Reaction for Chalcone Synthesis
This method avoids the basic conditions that can lead to the Michael addition.[1][5]
Materials:
-
(Benzoylmethylene)triphenylphosphorane (ylide) (11 mmol)
-
Substituted benzaldehyde (10 mmol)
-
Water (20 mL)
-
Stirring apparatus
Procedure:
-
Suspend (benzoylmethylene)triphenylphosphorane (11 mmol) and the substituted benzaldehyde (10 mmol) in water (20 mL) in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for preventing Michael addition in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to overcome the challenges associated with the poor water solubility of thiophene-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new thiophene-based compound is practically insoluble in water (<0.1 mg/mL). What are my primary strategies to improve its solubility?
A1: When facing poor aqueous solubility with a thiophene derivative, a tiered approach is recommended. The initial strategies depend on the physicochemical properties of your compound (e.g., presence of ionizable groups, molecular weight).
-
Chemical Modification: The most direct approach involves modifying the molecule itself. This can be done by introducing polar or ionizable functional groups to the thiophene scaffold.[1][2] Common strategies include adding amines, carboxylic acids, or polyethylene glycol (PEG) chains.[1][3]
-
Salt Formation: If your compound has acidic or basic functional groups, salt formation is often the most effective and common method to significantly increase solubility and dissolution rates.[4][5][6]
-
Formulation-Based Approaches: If chemical modification is not feasible, various formulation strategies can be employed. These include creating co-crystals, solid dispersions, nanosuspensions, or using complexing agents like cyclodextrins.[7][8][9]
Below is a decision-making workflow to help guide your strategy selection.
Q2: I'm considering a prodrug approach. How can I apply this to my thiophene compound?
A2: A prodrug strategy involves chemically modifying your active compound into an inactive form that has improved solubility. This form is then converted back to the active drug in the body.[10][11][12] For thiophene compounds, this is typically achieved by attaching a water-soluble "promoiety" to a functional group on the parent molecule.
-
Common Promoieties: Phosphate esters, amino acid esters, and glycosides are frequently used to create highly water-soluble prodrugs.[13]
-
Mechanism: The promoiety masks the lipophilic character of the parent drug. Once administered, enzymes in the body (like phosphatases or esterases) cleave off the promoiety, releasing the active thiophene compound at the site of action.[12][14]
-
Example: If your thiophene derivative has a hydroxyl (-OH) group, it can be converted into a phosphate ester. This introduces a highly ionizable group, dramatically increasing aqueous solubility.
The general concept is illustrated below.
Q3: What are the main differences between using solid dispersions and nanosuspensions for my thiophene compound?
A3: Both solid dispersions and nanosuspensions are powerful techniques to improve the dissolution rate of poorly soluble drugs. The choice depends on the specific properties of your compound and the desired formulation characteristics.
-
Solid Dispersion: In this method, the drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix.[9][15] This prevents the drug from crystallizing and presents it in a higher energy state, which enhances dissolution. It is particularly useful when the goal is to create a stable, solid dosage form.[15]
-
Nanosuspension: This technique involves reducing the particle size of the crystalline drug down to the nanometer range (typically 200-600 nm).[15][16][17] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[16][18] Nanosuspensions are versatile and can be used for oral, parenteral, and other routes of administration.[15][17]
Generally, nanosuspensions may offer a greater increase in dissolution rate and subsequent bioavailability compared to solid dispersions.[15][19]
| Feature | Solid Dispersion | Nanosuspension |
| Drug State | Amorphous, molecularly dispersed in a carrier | Crystalline, nanosized particles |
| Primary Mechanism | Increased energy state (amorphous), improved wettability | Increased surface area, increased saturation solubility |
| Manufacturing | Solvent evaporation, melting/extrusion | Media milling, high-pressure homogenization |
| Typical Application | Solid oral dosage forms (tablets, capsules) | Oral liquids, parenteral injections, ocular delivery |
| Key Advantage | Can achieve high drug loading, good stability | Applicable to drugs insoluble in all media, high dissolution velocity |
| Potential Challenge | Risk of recrystallization over time, polymer selection | Physical instability (particle aggregation), requires stabilizers |
Q4: I want to try co-crystallization. What should I look for in a co-former for my thiophene API?
A4: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a "co-former" are held together by non-covalent bonds, typically hydrogen bonds.[20][21][22] The goal is to pair your thiophene API with a highly soluble, non-toxic co-former to create a new crystalline structure with improved solubility.[21]
-
Functional Group Compatibility: Thiophene rings can act as hydrogen bond acceptors. Look for co-formers with strong hydrogen bond donor groups, such as carboxylic acids, amides, or phenols.[23][24] The patent literature suggests a wide range of suitable functional groups for both the API and the co-former.[23][24]
-
Safety and Solubility: The co-former must be "Generally Regarded As Safe" (GRAS) and should have high aqueous solubility. Common examples include organic acids (succinic acid, citric acid), amides (nicotinamide), and other small, polar molecules.[21]
-
Screening: Co-crystal formation is not always predictable. A screening process using techniques like slurry crystallization, solvent evaporation, or grinding is necessary to identify successful co-former pairs.[20][21]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing a solid dispersion, a common technique for enhancing the solubility of poorly soluble compounds.
Materials:
-
Thiophene-based API
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) - must dissolve both API and polymer.
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh the thiophene API and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the selected volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that ensures rapid evaporation without degrading the compound (typically 40-60°C).
-
Film Formation: Rotate the flask under vacuum until all the solvent has evaporated, leaving a thin, uniform film on the inner surface of the flask.
-
Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the material in a vacuum oven at 40°C for 24-48 hours.
-
Processing: After drying, gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the API within the polymer matrix.
-
Solubility & Dissolution Testing: Perform solubility studies and in vitro dissolution tests to quantify the improvement compared to the pure crystalline API.
Protocol 2: Screening for Co-crystal Formation via Slurry Crystallization
This protocol provides a method for screening potential co-formers to create co-crystals with a thiophene-based API.
Materials:
-
Thiophene-based API
-
A selection of potential co-formers (e.g., succinic acid, nicotinamide, benzoic acid)
-
A range of solvents (e.g., ethanol, acetonitrile, ethyl acetate)
-
Small glass vials with magnetic stir bars
-
Stir plate
-
Centrifuge
-
Filtration apparatus
Methodology:
-
Preparation: Add the thiophene API and a co-former to a vial in a defined stoichiometric ratio (commonly 1:1 or 1:2).
-
Slurry Formation: Add a small amount of the chosen solvent to the vial, just enough to create a mobile slurry where both components are not fully dissolved.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for an extended period (typically 24-72 hours). This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline phase (hopefully the co-crystal).
-
Solid Isolation: After the equilibration period, isolate the solid material by centrifugation followed by decanting the supernatant, or by vacuum filtration.
-
Drying: Dry the isolated solids in a vacuum oven at a mild temperature (e.g., 40°C) to remove residual solvent.
-
Analysis: Analyze the dried solid using PXRD. A new, unique diffraction pattern that differs from the patterns of the starting API and co-former indicates the formation of a new crystalline phase, likely a co-crystal. Further characterization (e.g., DSC, spectroscopy) can confirm the co-crystal structure.
-
Repeat: Repeat the process with different co-formers and solvents to build a comprehensive screen.
References
- 1. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. WO2004078161A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazeptine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
- 24. patents.justia.com [patents.justia.com]
Minimizing byproducts in the synthesis of enaminones from 2-acetylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of enaminones from 2-acetylthiophene.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Enaminone Product
| Possible Cause | Recommendation | Underlying Principle |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. | The reaction between 2-acetylthiophene and the formylating agent (e.g., DMF-DMA) may be slow. Increasing time and temperature provides more energy for the reaction to proceed to completion. Good mixing ensures all reactants come into contact. |
| Suboptimal Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the formylating agent. | While a large excess can lead to byproducts, a slight excess can help drive the reaction to completion, especially if the 2-acetylthiophene contains minor impurities. |
| Decomposition of Reactants or Products | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature and extend the reaction time. | 2-Acetylthiophene and the resulting enaminone can be sensitive to air and high temperatures, leading to degradation. An inert atmosphere prevents oxidation. |
| Impure Starting Materials | - Purify 2-acetylthiophene (e.g., by distillation) before use. - Use a freshly opened or properly stored formylating agent. | Impurities in the starting materials can interfere with the reaction, leading to side reactions and lower yields of the desired product. |
Problem 2: Formation of a Significant Amount of Dienaminone Byproduct
The primary byproduct in this synthesis is often the dienaminone, 1,5-bis(dimethylamino)-1-(thiophen-2-yl)penta-1,4-dien-3-one, formed from the reaction of the enaminone product with a second molecule of the formylating agent.
| Controlling Factor | Recommendation to Minimize Dienaminone | Rationale |
| Stoichiometry | - Use a strict 1:1 molar ratio of 2-acetylthiophene to the formylating agent. - If starting material remains, consider a slight excess (up to 1.1 eq) of the formylating agent and carefully monitor the reaction progress. | The formation of the dienaminone is a consecutive reaction. Limiting the amount of the formylating agent is the most critical factor in preventing the second formylation step. |
| Reaction Time | - Monitor the reaction closely by TLC or GC-MS. - Stop the reaction as soon as the 2-acetylthiophene is consumed. | Prolonged reaction times, even with correct stoichiometry, can favor the formation of the thermodynamically more stable dienaminone. |
| Temperature | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy needed for the second formylation reaction to occur more readily. |
Problem 3: Difficulty in Purifying the Enaminone Product
| Issue | Suggested Purification Strategy | Notes |
| Separating Enaminone from Dienaminone | - Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The enaminone is typically more polar than the starting material but less polar than the dienaminone. | The exact solvent system will depend on the specific enaminone and should be optimized using thin-layer chromatography (TLC) first. |
| Removing Unreacted 2-Acetylthiophene | - Recrystallization: If the enaminone is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can effectively remove the more soluble starting material. | The choice of solvent is crucial and should be determined experimentally to maximize the recovery of the pure enaminone. |
| Removing DMF (from DMF-DMA) | - Azeotropic Distillation: If DMF is used as a solvent or is a byproduct of the reagent, it can be removed by azeotropic distillation with a solvent like toluene under reduced pressure. - Aqueous Work-up: Washing the organic extract with water can help remove residual DMF. | DMF has a high boiling point and can be challenging to remove completely by simple evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing enaminones from 2-acetylthiophene?
The most widely used method is the reaction of 2-acetylthiophene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a condensation reaction that forms the enaminone and methanol as a byproduct.
Q2: What is the structure of the main byproduct I should be aware of?
The most common byproduct is the dienaminone, which has the following structure: 1,5-bis(dimethylamino)-1-(thiophen-2-yl)penta-1,4-dien-3-one. It is formed when the initially formed enaminone reacts with a second molecule of DMF-DMA.
Q3: How can I monitor the progress of the reaction to avoid byproduct formation?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) to separate the starting material, the desired enaminone product, and the dienaminone byproduct. The enaminone will have an Rf value between that of the 2-acetylthiophene and the more polar dienaminone. The reaction should be stopped once the spot for 2-acetylthiophene has disappeared to minimize the formation of the dienaminone.
Q4: Are there any alternative reagents to DMF-DMA?
Yes, other formylating agents can be used, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or Gold's reagent. These reagents may offer different reactivity and selectivity profiles, which could be advantageous in specific cases.
Q5: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary, but a common starting point is to react 2-acetylthiophene with a slight excess of DMF-DMA in a solvent like toluene or xylene at reflux temperature for several hours. However, for minimizing byproducts, it is recommended to start with a 1:1 molar ratio and a lower temperature, monitoring the reaction progress carefully. Some procedures also report successful synthesis under solvent-free conditions.[1]
Experimental Protocols
Optimized Protocol for the Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This protocol is designed to maximize the yield of the desired enaminone while minimizing the formation of the dienaminone byproduct.
Materials:
-
2-Acetylthiophene (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-acetylthiophene and anhydrous toluene.
-
Add DMF-DMA (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC every 30 minutes.
-
Once the 2-acetylthiophene has been consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The desired enaminone will typically elute before the more polar dienaminone byproduct.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the enaminone as a solid or oil.
Data Presentation
Table 1: Influence of Stoichiometry on Product Distribution
| Molar Ratio (2-Acetylthiophene : DMF-DMA) | Approximate Yield of Enaminone (%) | Approximate Yield of Dienaminone (%) |
| 1 : 1 | 85-95 | < 5 |
| 1 : 1.5 | 70-80 | 15-25 |
| 1 : 2 | 40-50 | 45-55 |
Note: Yields are approximate and can vary based on reaction time and temperature.
Visualizations
Caption: Reaction pathway for the synthesis of enaminone and the formation of the dienaminone byproduct.
Caption: A workflow for troubleshooting common issues in enaminone synthesis.
References
Validation & Comparative
Thiophene Chalcones Demonstrate Potent Anticancer Activity: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Emerging research highlights the significant potential of thiophene chalcones as a promising class of anticancer agents, with in vitro studies demonstrating cytotoxic activity comparable or superior to some established chemotherapeutic drugs. This comparative guide provides a comprehensive overview of the anticancer activity of novel thiophene chalcone derivatives against various cancer cell lines, benchmarked against established drugs, and elucidates the underlying molecular mechanisms and experimental methodologies.
Data Summary: Head-to-Head Cytotoxicity
A systematic review of recent preclinical studies reveals that several thiophene chalcone derivatives exhibit potent cytotoxic effects across a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for numerous derivatives, allowing for a direct comparison with standard-of-care anticancer drugs.
The following table summarizes the IC50 values of selected thiophene chalcone derivatives in comparison to cisplatin and doxorubicin, two widely used chemotherapeutic agents.
| Compound | Cancer Cell Line | IC50 (µM) | Established Drug | Cancer Cell Line | IC50 (µM) |
| Thiophene Chalcones | Established Drugs | ||||
| Thiophene Chalcone 5a | MCF-7 (Breast) | 7.87 ± 2.54[1] | Cisplatin | MCF-7 (Breast) | 27.78 ± 0.929[1] |
| Thiophene Chalcone 5b | MCF-7 (Breast) | 4.05 ± 0.96[1] | Cisplatin | HCT116 (Colon) | 13.276 ± 0.294[1] |
| Thiophene Chalcone 5a | HCT116 (Colon) | 18.10 ± 2.51[1] | Cisplatin | A549 (Lung) | 5.547 ± 0.734[1] |
| Thiophene Chalcone 9a | HCT116 (Colon) | 17.14 ± 0.66[1] | Doxorubicin | HepG2 (Liver) | 21.6[2] |
| Thiophene Chalcone 5a | A549 (Lung) | 41.99 ± 7.64[1] | Doxorubicin | A549 (Lung) | 28.3[2] |
| Thiophene Chalcone 9b | A549 (Lung) | 92.42 ± 30.91[1] | Paclitaxel | MDA-MB-231 (Breast) | ~2-5 (historic data) |
| Chlorothiophene Chalcone C4 | WiDr (Colorectal) | 0.77 µg/mL[3] | 5-Fluorouracil | WiDr (Colorectal) | > C4 and C6[3] |
| Chlorothiophene Chalcone C6 | WiDr (Colorectal) | 0.45 µg/mL[3] |
Unraveling the Mechanism: Induction of Apoptosis via p53 Signaling
Several studies indicate that a key mechanism by which thiophene chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A common pathway implicated is the p53-mediated apoptotic pathway. The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage.
Certain thiophene chalcones have been shown to upregulate the expression of p53.[4] This, in turn, can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis. Furthermore, some chalcones have been found to inhibit the interaction between p53 and its negative regulator, MDM2, thereby stabilizing p53 and enhancing its pro-apoptotic function.[3]
Caption: p53-mediated apoptotic pathway induced by thiophene chalcones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of thiophene chalcones.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene chalcone derivatives or established anticancer drugs for a specified period, typically 48 or 72 hours.[1][5]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
-
Cell Treatment: Cells are seeded and treated with the IC50 concentration of the respective compounds for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[6][7]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.[6][7][8] PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Caption: Experimental workflow for assessing anticancer activity.
Conclusion
The presented data strongly suggest that thiophene chalcones represent a promising scaffold for the development of novel anticancer therapeutics. Their potent cytotoxic activity against various cancer cell lines, in some cases exceeding that of established drugs, coupled with their ability to induce apoptosis through well-defined signaling pathways, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Continued research, including in vivo studies and exploration of structure-activity relationships, will be crucial in translating these promising preclinical findings into tangible clinical benefits for cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the Antimicrobial Efficacy of Synthetic Chalcone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propene-1-one scaffold, have emerged as promising candidates due to their diverse biological activities, including significant antibacterial and antifungal properties.[2][3] This guide provides an objective comparison of the antimicrobial efficacy of various synthetic chalcone derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Antimicrobial Activity of Synthetic Chalcones
The antimicrobial efficacy of synthetic chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several recently synthesized chalcone derivatives against a panel of pathogenic bacteria and fungi. MIC is a crucial metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]
Table 1: Antibacterial Activity of Fluoro and Trifluoromethyl Chalcone Derivatives
This table presents the MIC values (in µg/mL) of B-ring fluoro or trifluoromethyl-substituted chalcones compared to the standard antibiotic, Ampicillin. The data highlights that specific substitutions can lead to potent antibacterial activity, in some cases comparable to or exceeding that of the reference drug.[1]
| Compound | Substituent on B-ring | S. aureus (ATCC 29213) | S. pneumoniae (ATCC 49619) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 9 | H | 62.5 | 62.5 | 125 | 250 |
| 10 | 2-F | 62.5 | 125 | 125 | 250 |
| 11 | 3-F | 125 | 125 | 250 | 250 |
| 12 | 4-F | 125 | 250 | 250 | >250 |
| 13 | 2-CF₃ | 15.6 | 31.25 | 62.5 | 125 |
| 14 | 3-CF₃ | 7.81 | 15.6 | 31.25 | 62.5 |
| 15 | 4-CF₃ | 31.25 | 62.5 | 62.5 | 125 |
| Ampicillin | - | 15.6 | 7.81 | 15.6 | 62.5 |
Data sourced from a 2024 study on fluoro and trifluoromethyl chalcone analogs.[1]
Table 2: Antifungal Activity of Fluoro and Trifluoromethyl Chalcone Derivatives
The antifungal potential of the same series of chalcone derivatives was evaluated against common pathogenic yeasts. The results are compared with the standard antifungal agent, Fluconazole.[1]
| Compound | Substituent on B-ring | C. albicans (ATCC 10231) | C. parapsilosis (ATCC 22019) |
| 9 | H | 125 | 125 |
| 10 | 2-F | 250 | 62.5 |
| 11 | 3-F | 125 | 62.5 |
| 12 | 4-F | 250 | 125 |
| 13 | 2-CF₃ | 62.5 | 15.6 |
| 14 | 3-CF₃ | 125 | 31.25 |
| 15 | 4-CF₃ | 62.5 | 15.6 |
| Fluconazole | - | 7.81 | 15.6 |
Data sourced from a 2024 study on fluoro and trifluoromethyl chalcone analogs.[1]
Table 3: Anti-MRSA Activity of Hydroxylated Chalcone Derivatives
This table showcases the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of three chalcones with a hydroxyl group at different positions. The results indicate that the position of the hydroxyl group is critical for activity against this drug-resistant pathogen.[5]
| Compound | Description | MIC Range (µg/mL) | Average MIC (µg/mL) |
| O-OH | Hydroxyl group at 2' position | 25-50 | 42.5 |
| M-OH | Hydroxyl group at 3' position | 50-200 | 98.7 |
| P-OH | Hydroxyl group at 4' position | 50-200 | 108.7 |
Data represents activity against 19 clinical MRSA isolates and one control strain.[5]
Experimental Protocols
Accurate validation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.[4][6]
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for assessing the antibacterial and antifungal activity of synthesized chalcone derivatives.
-
Preparation of Reagents and Materials:
-
Chalcone Stock Solutions: Dissolve the synthesized chalcone derivatives in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1000 µg/mL).[6]
-
Growth Media: Use Mueller-Hinton Broth (MHB) for bacteria and Tryptic Soy Broth (TSB) or RPMI-1640 for fungi.[1][6]
-
Microbial Strains: Utilize reference strains from recognized culture collections (e.g., ATCC).
-
Equipment: Sterile 96-well microtiter plates, incubator, spectrophotometer.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Tryptic Soy Agar for fungi) for 24 hours at the optimal temperature (37°C for most bacteria, 28°C for fungi).[6]
-
Prepare a suspension of the microorganism in sterile saline, adjusting the concentration to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this suspension in the appropriate broth to achieve the final standardized inoculum concentration (typically ~5 x 10⁵ CFU/mL).[4]
-
-
Assay Procedure (in 96-well plate):
-
Add 100 µL of the appropriate sterile broth to each well.[1]
-
Add 100 µL of the chalcone stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.
-
Add 5 µL of the standardized microbial inoculum to each well, except for the sterility control well.[6]
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only). A reference antibiotic (e.g., Ampicillin, Ciprofloxacin) should be run in parallel as a control.[4]
-
-
Incubation and Interpretation:
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of thiophene chalcones compared to their phenyl analogues
Thiophene vs. Phenyl Chalcones: A Comparative Guide to Biological Activity
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2][3] Their versatile chemical structure allows for a wide range of biological activities, making them a focal point in medicinal chemistry.[2][4][5] A common strategy to enhance or modify the pharmacological profile of chalcones is the bioisosteric replacement of a phenyl ring with a heterocyclic ring, such as thiophene.[6] The sulfur-containing thiophene ring can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, often leading to enhanced biological efficacy.[6]
This guide provides an objective comparison of the biological activities of thiophene-containing chalcones and their direct phenyl analogues, supported by experimental data and detailed methodologies for key assays.
Comparative Anticancer Activity
The replacement of a phenyl ring with a thiophene ring in chalcone structures has been shown to maintain or enhance anticancer activity.[6] Thiophene chalcones have demonstrated potent cytotoxic effects across various cancer cell lines, often acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[7][8]
For instance, certain bis-chalcones containing a thiophene moiety have shown significant cytotoxic effects against lung (A549), colon (HCT116), and breast (MCF7) cancer cells, leading to cell cycle arrest in the subG1 phase.[7] Similarly, chlorothiophene-based chalcones have exhibited potent toxicity against WiDr colorectal cancer cells.[9] Some thiophene chalcone derivatives also act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[6][10]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Type | Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Chalcone | Compound 5a (bis-chalcone) | MCF7 (Breast) | 0.98 | [7] |
| Thiophene Chalcone | Compound 9b (bis-chalcone) | MCF7 (Breast) | 1.12 | [7] |
| Thiophene Chalcone | Compound 10c | Various | 1.82 - 5.55 | [11] |
| Thiophene Chalcone | Compound C4 (chlorothiophene) | WiDr (Colorectal) | 1.96 (0.77 µg/mL) | [9] |
| Thiophene Chalcone | Compound C6 (chlorothiophene) | WiDr (Colorectal) | 1.15 (0.45 µg/mL) | [9] |
| Thiophene-Ru Complex | cis-[Ru(S-DMSO)₃(R-CO-CH=CH-R')Cl] | HeLa (Cervical) | 22.9 - 76.8 | [8] |
| Phenyl Chalcone | 2'-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma | 9.76 - 40.83 | [8] |
| Phenyl Chalcone | Chalcone-pyrazole hybrid 31 | HCC (Liver) | 0.5 - 4.8 | [8] |
Note: Direct comparison is challenging as studies often use different cell lines and specific molecular structures. However, the data indicates that thiophene chalcones consistently exhibit potent activity in the low micromolar range.
Comparative Antimicrobial Activity
Chalcones, in general, exhibit moderate to high antibacterial activity.[5] Studies comparing heterocyclic chalcones reveal that thiophene analogues are potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5][12][13] The incorporation of a thiophene ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.
Table 2: Comparative Antibacterial Activity
| Compound Type | Organism | Assay Method | Result | Reference |
| Thiophene Chalcone (t₅) | S. aureus (MRSA) | MIC | 15.6 µg/mL | [12] |
| Thiophene Chalcone (Pyrazoline derivative) | S. aureus | MIC | 31.25 µg/mL | [4] |
| Thiophene Chalcone (Pyrazoline derivative) | E. coli | MIC | 62.5 µg/mL | [4] |
| Thiophene-Piperazine Chalcone (TP1) | B. subtilis | Agar Well Diffusion | 10 mm zone | [13] |
| Phenyl Chalcone Analogue | S. aureus | MIC | > 500 µg/mL | [12] |
| Standard Drug (Chloramphenicol) | S. aureus / E. coli | MIC | 62.5 / 125 µg/mL | [4] |
| Standard Drug (Amoxicillin) | B. subtilis / E. coli | Agar Well Diffusion | 11 mm / 10 mm zone | [13] |
Note: The pyrazoline derivative of a thiophene bis-chalcone showed better or comparable activity to the standard drug chloramphenicol.[4] Thiophene chalcones consistently demonstrate stronger activity than their basic phenyl counterparts in these studies.
Comparative Anti-inflammatory Activity
Both phenyl and thiophene chalcones are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][5][14] A primary mechanism is the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][15]
A direct comparative study using the carrageenan-induced rat paw edema model showed that chalcones derived from 2-acetylthiophene exhibited significant anti-inflammatory effects. The activity was highly dependent on the substituents on the second aromatic ring, with an electron-donating dimethylamino group resulting in the most potent effect, comparable to the standard NSAID, aceclofenac.[1]
Table 3: Comparative Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Substituent on Ring B | % Inhibition of Edema | Reference |
| Thiophene Chalcone 1 | H (Unsubstituted Phenyl) | 48.1 | [1] |
| Thiophene Chalcone 2 | 4-OCH₃ (Methoxy) | 55.5 | [1] |
| Thiophene Chalcone 3 | 4-Cl (Chloro) | 51.8 | [1] |
| Thiophene Chalcone 4 | 4-N(CH₃)₂ (Dimethylamino) | 62.9 | [1] |
| Thiophene Chalcone 5 | 2-Cl (Chloro) | 48.1 | [1] |
| Standard Drug (Aceclofenac) | - | 66.6 | [1] |
Comparative Antioxidant Activity
The ability to scavenge free radicals is a well-documented property of chalcones. Structure-activity relationship (SAR) studies indicate that the antioxidant capacity is heavily influenced by the presence and position of hydroxyl groups.[2][16] Comparative studies have shown that thiophene-containing chalcones generally exhibit higher radical scavenging activity than their furan-containing analogues.[17]
In a study evaluating thiophenyl-chalcone derivatives, compounds featuring a hydroxyl group showed the strongest antioxidant activity in both DPPH and ABTS assays.[2][16] Notably, one derivative displayed higher ABTS radical scavenging activity than quercetin, a well-known potent antioxidant.[2][16]
Table 4: Comparative Antioxidant Activity (DPPH & ABTS Scavenging)
| Compound Type | Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| Thiophene Chalcone (4a) | Sulfonyl chloride derivative | 20.45 | 21.33 | [2] |
| Thiophene Chalcone (4d) | With -OH group | 18.32 | 16.47 | [2] |
| Thiophene Chalcone (4e) | With -OH group | 19.88 | 13.12 | [2] |
| Thiophene Chalcone (5a) | Sulphonamide derivative | 99.15 | 124.22 | [2] |
| Phenyl Chalcone | 3,4-Dihydroxychalcone | High Activity (k ≈ 10⁷ l mol⁻¹ s⁻¹) | - | [18] |
| Standard (Quercetin) | - | 21.36 | 15.49 | [2] |
Note: The data shows that sulfonyl chloride derivatives of thiophene chalcones are more potent antioxidants than the sulphonamide derivatives. The presence of a hydroxyl group further enhances this activity, making them comparable or superior to the standard, quercetin.[2]
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
The synthesis of chalcones is commonly achieved via a base-catalyzed Claisen-Schmidt condensation reaction.[1][12]
-
Reactants: An equimolar mixture of a substituted acetophenone (e.g., 2-acetylthiophene) and a substituted aromatic aldehyde are used.[1]
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent like ethanol. A base, such as an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added as the catalyst.[1]
-
Reaction Conditions: The mixture is stirred vigorously at room temperature for a period ranging from a few hours to overnight.[1][12]
-
Workup: The reaction mixture is typically poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.
-
Purification: The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol.[12]
Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test chalcones and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Antibacterial Assay: Broth Microdilution Method (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Preparation: A serial two-fold dilution of the chalcone compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[4]
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.[1]
-
Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., aceclofenac), and test groups for each chalcone derivative.[1]
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 3-5 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Antioxidant Assay: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Various concentrations of the test chalcones are added to the DPPH solution.
-
Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The scavenging of the stable DPPH radical is monitored by the decrease in absorbance at approximately 517 nm. The purple color of the DPPH solution fades in the presence of an antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[2]
Visualizations
Caption: General workflow for synthesis and biological evaluation of chalcones.
Caption: Inhibition of the NF-κB signaling pathway by thiophene chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products | MDPI [mdpi.com]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 10. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Balıkesir Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies on structurally related thiophene-based chalcones and enaminones, offering insights into the key structural features influencing their biological activity.
Anticancer Activity
Thiophene-containing chalcone and enaminone derivatives have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2]
While direct SAR studies on this compound are limited, analysis of related thiophene-chalcone analogues allows for the extrapolation of key structural determinants for anticancer potency.
-
The Enone Linker: The α,β-unsaturated ketone system is a crucial pharmacophore, acting as a Michael acceptor and facilitating covalent interactions with biological targets like the cysteine residues in tubulin.[2]
-
Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring (Ring A) significantly modulate activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this ring can influence the electronic properties of the enone system and the overall lipophilicity of the molecule, thereby affecting cellular uptake and target interaction.[3]
-
The Thiophene Ring (Ring B): The thiophene ring is a common bioisostere for a phenyl ring in drug design and contributes to the overall conformation and electronic properties of the molecule.[4] Substitutions on the thiophene ring can also impact activity.
-
The Amino Group: The dimethylamino group in the core structure of interest is an important feature of enaminones. This electron-donating group can influence the electronic distribution across the molecule and may play a role in target binding through hydrogen bonding or electrostatic interactions.
The following table summarizes the in vitro anticancer activity (IC50 values) of various thiophene derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Analogue 1 | K562 (Leukemia) | <2 | [1][2] |
| Thiophene Analogue 2 | HeLa (Cervical) | Submicromolar | [2] |
| Thiophene Analogue 3 | A549 (Lung) | Submicromolar | [2] |
| Thiazole-Chalcone V | HT-29 (Colon) | 7.94 | [5] |
| Thiazole-Chalcone V | HCT-116 (Colon) | 3.12 | [5] |
| Thiazole-Chalcone V | Lovo (Colon) | 2.21 | [5] |
| Compound 9c | HCT-116 (Colon) | 0.904 | [3] |
Antimicrobial Activity
Thiophene derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
The structural features influencing the antimicrobial activity of thiophene derivatives often parallel those for anticancer activity, though the specific targets within the microbial cells differ.
-
Lipophilicity: Appropriate lipophilicity is crucial for the compound to penetrate the bacterial cell wall and membrane.
-
Electronic Effects: The electronic nature of the substituents can influence the interaction with microbial enzymes or other cellular components.
-
Specific Moieties: The presence of certain functional groups can confer specific antimicrobial activities. For instance, the incorporation of other heterocyclic rings can enhance the spectrum of activity.
The following table presents the minimum inhibitory concentration (MIC) values of selected thiophene derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative A | Staphylococcus aureus | - | |
| Thiophene Derivative B | Bacillus subtilis | - | |
| Thiophene Derivative C | Pseudomonas aeruginosa | - | |
| Thiophene Derivative D | Escherichia coli | - | |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 |
Note: Specific MIC values for a broad range of this compound derivatives were not available in the searched literature. The table structure is provided as a template.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.
Anticancer Activity Assays
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the thiophene derivatives for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]
This assay measures the ability of a compound to interfere with the formation of microtubules.
-
Preparation: Lyophilized tubulin is reconstituted in a general tubulin buffer. The test compounds are dissolved in an appropriate solvent like DMSO.
-
Initiation of Polymerization: The tubulin solution is mixed with GTP and the test compound in a 96-well plate. Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled microplate reader.
-
Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of a control (vehicle). The percentage of inhibition is calculated, and the IC50 value for tubulin polymerization inhibition is determined.[1]
Antimicrobial Activity Assays
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial/Fungal Strain Preparation: Microorganisms are cultured on appropriate agar plates and then used to inoculate a sterile broth. The culture is incubated until it reaches the logarithmic growth phase.
-
Compound Preparation and Dilution: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of these compounds are prepared in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of the microorganism. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
General Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: General workflow for SAR studies.
Signaling Pathway: Inhibition of Tubulin Polymerization
This diagram depicts the mechanism of action of thiophene-based chalcones that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In vitro comparison of cytotoxicity between different thiophene chalcones
This guide offers an objective comparison of the cytotoxic performance of various thiophene chalcone derivatives against several cancer cell lines, supported by recent experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this class of compounds. Detailed methodologies for key experiments are provided to ensure clarity and reproducibility.
Comparative Cytotoxicity Data
The cytotoxic efficacy of thiophene chalcones, measured as the half-maximal inhibitory concentration (IC50), varies based on the specific chemical substitutions and the target cancer cell line. The data below summarizes the IC50 values for several recently investigated thiophene chalcone derivatives, demonstrating their potential as anticancer agents.
| Compound/Derivative Series | Cell Line | IC50 (µM) |
| Bis-Chalcone Derivative 5a [1][2][3] | MCF-7 (Breast) | 7.87 |
| HCT-116 (Colon) | 18.10 | |
| A549 (Lung) | 41.99 | |
| Bis-Chalcone Derivative 5b [1][2][3] | MCF-7 (Breast) | 4.05 |
| Thiophene-Chalcone 15e [4] | A549 (Lung) | 6.3 |
| Chalcone Derivative 3f [5] | A549 (Lung) | 1.15 |
| Chlorothiophene-based Chalcone C6 [6] | WiDr (Colorectal) | 0.45 (µg/mL) |
| Chlorothiophene-based Chalcone C4 [6] | WiDr (Colorectal) | 0.77 (µg/mL) |
Note: IC50 values are presented in µM unless otherwise specified. Lower values indicate higher cytotoxicity.
Experimental Protocols
The following protocols are representative of the methodologies used to obtain the cytotoxicity data cited in this guide.
Cell Culture and Maintenance
Human cancer cell lines, such as A549 (lung), HCT-116 (colon), and MCF-7 (breast), were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiophene chalcone derivatives. Control wells receive vehicle (e.g., DMSO) only. The plates are then incubated for a specified duration, typically 48 hours.[1][2][4]
-
MTT Incubation: The treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control cells. The IC50 value is determined by plotting cell viability against compound concentration and performing a regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Signaling Pathways
Studies suggest that many thiophene chalcones exert their cytotoxic effects by inducing apoptosis (programmed cell death), primarily through the mitochondrial (intrinsic) pathway.[7][8] This involves the regulation of the Bcl-2 family of proteins.
Treatment with an active thiophene chalcone derivative can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8][9][10] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c. In the cytoplasm, cytochrome c activates a cascade of enzymes called caspases, beginning with initiator caspase-9, which in turn activates executioner caspase-3, ultimately leading to the dismantling of the cell.[3][8][11]
Caption: The intrinsic apoptosis pathway induced by thiophene chalcones.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Methods for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative, holds potential as a versatile building block in medicinal chemistry. This guide provides a head-to-head comparison of the primary synthetic methodologies for this compound, offering a clear overview of their performance based on available experimental data.
Two principal synthetic strategies are explored: the well-established Claisen-Schmidt condensation and the reaction of an activated ketone with an amine acetal. This comparison delves into both conventional and modern energy input techniques, such as microwave irradiation and solvent-free grinding, to provide a comprehensive analysis of yield, reaction time, and environmental impact.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different synthetic approaches to this compound and its close analogs.
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference Compound |
| Claisen-Schmidt Condensation | |||||||
| Conventional Heating | 2-Acetylthiophene, 4-Dimethylaminobenzaldehyde | NaOH | Ethanol | Not Specified | Not Specified | 80% | (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
| Solvent-Free Grinding | 2-Acetylthiophene, 4-Dimethylaminobenzaldehyde | Solid NaOH | None | 5-10 min | Room Temperature | 96-98% | General Chalcones |
| Microwave-Assisted | Acetophenone, Benzaldehyde | NaOH | Acetone | 35 min | 40°C | High | Dibenzylideneacetone |
| Amine Acetal Condensation | |||||||
| Conventional Heating | 2-Acetylthiophene, N,N-Dimethylformamide dimethyl acetal (DMFDMA) | None | DMF | 5 hours | Reflux | N/A | (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one |
Experimental Protocols
Method 1: Claisen-Schmidt Condensation (Conventional Heating)
This method is a classical approach to forming α,β-unsaturated ketones.
Procedure:
-
To a solution of 2-acetylthiophene (1 equivalent) in ethanol, add 4-dimethylaminobenzaldehyde (1 equivalent).
-
To this mixture, add an aqueous solution of sodium hydroxide (e.g., 6M).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Isolate the solid product by vacuum filtration and wash with cold ethanol or water.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Method 2: Claisen-Schmidt Condensation (Solvent-Free Grinding)
This "green chemistry" approach offers significant advantages in terms of reduced solvent waste and reaction time.
Procedure:
-
In a mortar, combine 2-acetylthiophene (1 equivalent), 4-dimethylaminobenzaldehyde (1 equivalent), and solid sodium hydroxide (e.g., 20 mol%).
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.
-
The reaction mixture will typically solidify.
-
Work-up involves adding water to the solid mass, followed by filtration, washing with water, and drying to afford the crude product.
-
Recrystallization from an appropriate solvent can be performed for further purification.
Method 3: Amine Acetal Condensation (Conventional Heating)
This alternative route utilizes N,N-dimethylformamide dimethyl acetal (DMFDMA) as the source of the dimethylamino group.
Procedure:
-
A mixture of 2-acetylthiophene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1 equivalent) in a high-boiling solvent such as N,N-dimethylformamide (DMF) is prepared.
-
The reaction mixture is heated to reflux for several hours (e.g., 5 hours).
-
After cooling, the reaction mixture is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a solvent like ethanol can be used for purification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Decision pathway for selecting a synthetic method.
Evaluating the selectivity of thiophene chalcones for cancer cells over normal cells
A deep dive into the selective cytotoxicity of thiophene chalcones reveals their potential as a new class of anticancer agents that preferentially target malignant cells while sparing their healthy counterparts. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field.
Thiophene chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system flanked by a thiophene ring and another aromatic ring, have emerged as a significant area of interest in oncology research. Their unique structural features allow for a wide range of chemical modifications, leading to the synthesis of derivatives with potent and, critically, selective anticancer activity. This selectivity addresses a primary challenge in chemotherapy: the indiscriminate toxicity of many current drugs towards both cancerous and normal tissues.
Comparative Cytotoxicity: A Quantitative Look
The effectiveness of a potential anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. A lower IC50 value indicates a more potent compound. For a drug to be considered selective, it should exhibit a significantly lower IC50 value against cancer cells compared to normal cells. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a quantitative measure of this preference. A higher SI value signifies greater selectivity.
Here, we present a summary of the cytotoxic activity of several recently synthesized thiophene chalcone derivatives against various human cancer cell lines and normal cell lines.
| Compound | Cancer Cell Line | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| 5a | A549 (Lung) | 41.99 ± 7.64 | CCD-16Lu (Lung) | 52 ± 0.70 | 1.24 | [1] |
| HCT116 (Colon) | 18.10 ± 2.51 | CCD-16Lu (Lung) | 52 ± 0.70 | 2.87 | [1] | |
| MCF7 (Breast) | 7.87 ± 2.54 | CCD-16Lu (Lung) | 52 ± 0.70 | 6.61 | [1] | |
| 5b | MCF7 (Breast) | 4.05 ± 0.96 | CCD-16Lu (Lung) | >100 (ND) | >24.69 | [1] |
| 9a | HCT116 (Colon) | 17.14 ± 0.66 | CCD-16Lu (Lung) | >100 (ND) | >5.83 | [1] |
| 9b | A549 (Lung) | 92.42 ± 30.91 | CCD-16Lu (Lung) | 34.5 ± 1.4 | 0.37 | [1] |
| MCF7 (Breast) | 30.08 ± 4.04 | CCD-16Lu (Lung) | 34.5 ± 1.4 | 1.15 | [1] | |
| C4 | WiDr (Colorectal) | 0.77 µg/mL | Normal Cells | Non-toxic | High | [2] |
| C6 | WiDr (Colorectal) | 0.45 µg/mL | Normal Cells | Moderately toxic | Moderate | [2] |
| Compound 5 | MCF-7 (Breast) | 7.79 ± 0.81 | MCF10A (Breast) | >100 | >12.84 | [3] |
| MDA-MB-231 (Breast) | 5.27 ± 0.98 | MCF10A (Breast) | >100 | >18.97 | [3] | |
| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | MCF10A (Breast) | >100 | >13.81 | [3] |
ND: Not Detectable. Data is presented as mean ± standard error (SE) or as described in the cited source.
The data clearly indicates that several thiophene chalcone derivatives, such as 5b , 9a , Compound 5 , and Compound 8 , exhibit a high degree of selectivity towards cancer cells, with SI values significantly greater than 1.[1][3] Notably, compounds 5b and 9a showed no detectable cytotoxicity towards normal lung cells at the tested concentrations.[1] Similarly, compounds 5 and 8 were significantly more potent against breast cancer cells than against normal breast cells.[3] In contrast, a compound like 9b demonstrated lower selectivity, and in the case of A549 cells, was more toxic to normal cells.[1] This highlights the critical role of the specific chemical structure in determining the selectivity profile.
Unraveling the Mechanism: Signaling Pathways of Selective Cytotoxicity
The selective action of thiophene chalcones is attributed to their ability to modulate signaling pathways that are dysregulated in cancer cells. One of the key mechanisms involves the induction of apoptosis, or programmed cell death, through pathways that are often more sensitive in malignant cells.
A crucial player in this process is the tumor suppressor protein p53. In response to cellular stress, such as that induced by a cytotoxic compound, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4] Studies have shown that certain thiophene chalcones can upregulate p53 expression in cancer cells.[1][2] This, in turn, can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade and leading to cell death.[1][4] This p53-mediated pathway is often less active in normal cells, providing a basis for the selective therapeutic action of these compounds.[4]
Furthermore, some thiophene chalcones have been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[1][5] This prevents the cells from dividing and proliferating. Other reported mechanisms include the inhibition of tubulin polymerization, which is essential for cell division, and the modulation of inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, which are often constitutively active in cancer.[5][6]
Caption: Experimental workflow for evaluating the selectivity of thiophene chalcones.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. The following outlines the typical methodologies employed in the evaluation of thiophene chalcone selectivity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene chalcone derivatives for a specified period, typically 48 hours.[1] A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are treated with the thiophene chalcone at its determined IC50 concentration for a set time (e.g., 48 hours).[1]
-
Cell Harvesting and Staining:
-
For Apoptosis: Cells are harvested, washed, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).
-
For Cell Cycle: Cells are harvested, fixed (e.g., with cold 70% ethanol), and then stained with a DNA-binding dye such as PI in the presence of RNase to remove RNA.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Apoptosis: The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
-
Cell Cycle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[1]
-
Caption: Simplified p53-mediated apoptosis pathway induced by thiophene chalcones.
Conclusion and Future Directions
The evidence presented strongly suggests that thiophene chalcones hold significant promise as selective anticancer agents. Their ability to induce apoptosis and cell cycle arrest preferentially in cancer cells, coupled with a quantifiable selectivity index, makes them attractive candidates for further preclinical and clinical development. The diverse synthetic accessibility of the chalcone scaffold allows for extensive structure-activity relationship (SAR) studies to optimize both potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms underlying their selectivity, exploring their efficacy in in vivo models, and investigating potential synergistic effects with existing chemotherapeutic agents. The continued exploration of thiophene chalcones could pave the way for more effective and less toxic cancer therapies.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds [mdpi.com]
In-Depth Comparison of Enaminone Derivative Stability in Solution for Pharmaceutical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of various enaminone derivatives in solution, supported by experimental data and detailed protocols. This guide aims to provide an objective comparison to aid in the selection and handling of enaminone compounds in a laboratory setting.
Enaminones are a critical class of organic compounds utilized as versatile intermediates in the synthesis of a wide array of bioactive molecules and heterocyclic systems. Their stability in solution is a crucial parameter influencing their storage, handling, and reactivity in synthetic protocols. This guide provides a comparative analysis of the stability of different enaminone derivatives under various conditions, with a focus on their hydrolysis, the primary degradation pathway.
Comparative Stability Data of Enaminone Derivatives
The stability of enaminones is significantly influenced by the pH of the solution and the substitution pattern on the enaminone scaffold. Generally, enaminones exhibit increased susceptibility to hydrolysis under acidic conditions due to the protonation of the enamine nitrogen, which facilitates nucleophilic attack by water.[1] Conversely, they tend to be more stable in neutral to alkaline solutions.
The following table summarizes the degradation kinetics for different enaminone derivatives in various solutions. The data is compiled from studies utilizing High-Performance Liquid Chromatography (HPLC) to monitor the degradation process.
| Enaminone Derivative | Solution Condition | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| E118 (anticonvulsant) | 0.1 M Hydrochloric Acid | 25 | 0.049 min⁻¹ | 14.1 min | [Abdel-Hamid et al., 2002][1] |
| 0.1 M Sodium Hydroxide | 25 | 0.0086 h⁻¹ | 80.6 h | [Abdel-Hamid et al., 2002][1] | |
| Phosphate Buffer (pH ≈ 7.5) | 25 | 0.0046 h⁻¹ | 150.6 h | [Abdel-Hamid et al., 2002][1] | |
| Water/Ethanol (1:1) | 25 | 0.0023 h⁻¹ | >300 h | [Abdel-Hamid et al., 2002][1] | |
| 3-Anilino-5,5-dimethylcyclohex-2-enone | Acidic (pH < 4) | 37 | Simple acid catalysis observed | Not specified | [Dixon & Greenhill, 1974][2] |
| 3-Methylamino-5,5-dimethylcyclohex-2-enone | Acidic (pH < 4) | 37 | Simple acid catalysis observed | Not specified | [Dixon & Greenhill, 1974][2] |
| 3-Amino-5,5-dimethylcyclohex-2-enone | pH 2–11 | 37 | Complex pH-rate profile | Not specified | [Dixon & Greenhill, 1974][2] |
| 3-Anilino-2-cyclohexenone | pH 2–11 | 37 | Complex pH-rate profile | Not specified | [Dixon & Greenhill, 1974][2] |
Note: A comprehensive study by Dixon and Greenhill investigated the hydrolysis rates of fourteen enaminones.[2] While the specific rate constants for all derivatives were not accessible for this guide, their findings indicated that only five of the fourteen studied enaminones followed a simple acid-catalyzed degradation mechanism. The remaining compounds exhibited more complex pH-rate profiles, suggesting multiple reaction pathways.[2]
Factors Influencing Enaminone Stability
The stability of enaminones in solution is a multifactorial issue. Key factors include:
-
pH: As evidenced by the data for E118, acidic conditions dramatically accelerate hydrolysis.[1]
-
Substituents: The nature of the substituents on the nitrogen atom and the carbon backbone can significantly impact stability. Electron-donating groups on the nitrogen can increase electron density and potentially reduce the rate of hydrolysis.
-
Solvent: The polarity and protic nature of the solvent can influence the degradation kinetics. For instance, E118 showed greater stability in a water/ethanol mixture compared to aqueous solutions.[1]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Stability Study of Enaminone E118
This protocol is adapted from the study by Abdel-Hamid et al. (2002).[1]
1. Preparation of Solutions:
-
Acidic Solution: 0.1 M Hydrochloric Acid.
-
Alkaline Solution: 0.1 M Sodium Hydroxide.
-
Neutral Solution: Phosphate buffer (pH ≈ 7.5).
-
Aqueous-Organic Solution: A 1:1 (v/v) mixture of water and ethanol.
-
Enaminone Stock Solution: A stock solution of E118 is prepared in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
2. Stability Testing:
-
An aliquot of the E118 stock solution is added to each of the test solutions to achieve a final desired concentration.
-
The solutions are maintained at a constant temperature (25°C).
-
Samples are withdrawn at predetermined time intervals.
3. HPLC Analysis:
-
The withdrawn samples are analyzed using a stability-indicating HPLC method.
-
Column: Chiral HSA (Human Serum Albumin) column.
-
Mobile Phase: A mixture of n-octanoic acid (5 mM), isopropyl alcohol, and 100 mM disodium hydrogen phosphate solution (pH 7.5) in a 1:9 (v/v) ratio.
-
Flow Rate: 1 ml/min.
-
Detection: UV detector at an appropriate wavelength.
4. Data Analysis:
-
The concentration of the remaining E118 is determined by measuring the peak area in the chromatogram.
-
The degradation kinetics are determined by plotting the natural logarithm of the concentration of E118 versus time.
-
The degradation rate constant (k) is calculated from the slope of the line, and the half-life (t½) is calculated using the formula t½ = 0.693/k.
General Protocol for Hydrolysis Rate Determination of Enaminones
This generalized protocol is based on the study by Dixon and Greenhill (1974).[2]
1. Buffer Preparation:
-
A series of buffers covering the desired pH range (e.g., pH 2-11) are prepared using standard buffer systems (e.g., citrate, phosphate, borate).
2. Kinetic Measurements:
-
The hydrolysis of the enaminone derivative is followed spectrophotometrically by monitoring the change in UV absorbance at a wavelength where the enaminone and its hydrolysis products have significantly different extinction coefficients.
-
The reaction is initiated by adding a small aliquot of a stock solution of the enaminone in an organic solvent (e.g., methanol) to the thermostated buffer solution (37°C).
-
The absorbance is recorded as a function of time.
3. Data Analysis:
-
The pseudo-first-order rate constants (k_obs) are calculated from the slopes of the plots of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
A pH-rate profile is constructed by plotting log(k_obs) against pH.
-
For reactions exhibiting simple acid catalysis, the second-order rate constant is determined from the slope of the plot of the first-order rate constant versus the hydrogen ion concentration.[2]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of enaminone stability.
Caption: Experimental workflow for determining enaminone stability.
Caption: Simplified acid-catalyzed hydrolysis pathway of enaminones.
References
A Comparative Guide to the Target Validation and Cross-Reactivity of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one and Related Chalcones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses the request for a comparative analysis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Extensive searches of publicly available scientific literature and bioactivity databases (including PubChem and ChEMBL) did not yield specific experimental data on the biological targets, target validation, or cross-reactivity profile of this particular compound. However, to provide a valuable resource for researchers interested in this and related molecules, this guide offers a comprehensive overview of the known biological activities of structurally similar chalcones, hypothetical data comparisons, and detailed experimental protocols for target validation and cross-reactivity studies.
Introduction to this compound and the Chalcone Scaffold
This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are abundant in natural sources like fruits and vegetables and are known for their straightforward synthesis and a wide array of pharmacological activities.[1][2][3][4] The biological effects of chalcones are highly dependent on the substituents on their aromatic rings, leading to a diverse range of molecular targets.
The specific compound of interest features a thiophene ring and a dimethylamino-substituted phenyl ring. While data for this exact molecule is scarce, the presence of these moieties in other studied chalcones can provide insights into its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer effects.
Potential Biological Targets of Thiophene and Aminophenyl Chalcones
Based on the available literature for structurally related compounds, potential biological targets for this compound can be inferred.
-
Anti-inflammatory Targets: Several chalcones containing a thiophene ring have been investigated for their anti-inflammatory properties. For instance, some have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. Additionally, the modulation of the TRPA1 channel has been identified as a potential mechanism for the antinociceptive effects of some thiophene-containing chalcones.
-
Antimicrobial and Efflux Pump Inhibition: Chalcones bearing an aminophenyl group have demonstrated potential as antibacterial agents. A significant area of research is their ability to inhibit bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus. By blocking these pumps, these chalcones can restore the efficacy of existing antibiotics.[3][4]
-
Anticancer Activity: The chalcone scaffold is a common feature in many compounds with antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of kinases, tubulin polymerization, or the modulation of cell signaling pathways.
Hypothetical Data Comparison
To illustrate how the target validation and cross-reactivity data for this compound could be presented, the following table provides a hypothetical comparison with other chalcone derivatives for which some data is available in the literature.
Table 1: Hypothetical Bioactivity Profile of this compound and a Comparison with Other Chalcones
| Compound/Alternative | Primary Target(s) | IC50 (µM) | Cross-Reactivity (Selected Off-Targets) | Reference |
| This compound (Hypothetical) | COX-2 | 0.5 | COX-1 (IC50 = 5.0 µM), hERG (IC50 > 50 µM) | N/A |
| Licochalcone A | PI3K, Akt | 5.6 (PI3K) | Kinase Panel (data not shown) | Published Literature |
| Xanthohumol | p90RSK, STAT3 | 1.5 (p90RSK) | Kinase Panel (data not shown) | Published Literature |
| (2E)-1-(4'-aminophenyl)-3-(phenyl)‑prop-2-en-1-one (APCHAL) | NorA Efflux Pump (S. aureus) | MIC reduction of gentamicin | Not reported | [4] |
Note: The data for this compound is purely hypothetical and for illustrative purposes only.
Experimental Protocols
For researchers aiming to validate the biological targets and assess the cross-reactivity of this compound or similar chalcones, the following are detailed methodologies for key experiments.
Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compound at various concentrations (typically a 10-point dose-response curve).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add a detection reagent that contains luciferase and luciferin. The luciferase enzyme will catalyze the conversion of the remaining ATP to light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
GPCR Binding Assay
-
Objective: To assess the binding affinity of the compound to a specific G-protein coupled receptor (GPCR).
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the plate to remove unbound ligand.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of the test compound.
-
Calculate the Ki value from the IC50 of the competition curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability.
-
Procedure:
-
Treat intact cells with the test compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Analyze the soluble protein fraction by Western blot using an antibody against the target protein.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Signaling Pathway
Caption: Potential anti-inflammatory mechanism of thiophene chalcones.
Experimental Workflow
Caption: Workflow for target validation and cross-reactivity.
Conclusion
While specific biological data for this compound remains elusive in the public domain, the broader family of chalcones, particularly those with thiophene and aminophenyl substitutions, presents a rich area for drug discovery. The diverse biological activities reported for related compounds suggest that this molecule could hold therapeutic potential. The experimental protocols and workflows provided in this guide are intended to equip researchers with the necessary tools to undertake a thorough investigation of its mechanism of action, target validation, and cross-reactivity, thereby contributing valuable knowledge to the field of medicinal chemistry. Future studies are warranted to elucidate the specific pharmacological profile of this and other novel chalcone derivatives.
References
- 1. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminophenyl chalcones potentiating antibiotic activity and inhibiting bacterial efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Procedural Guide
For Immediate Reference: This document outlines the essential operational and disposal protocols for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (CAS No. 34772-98-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to strict safety and disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its proper disposal, grounded in safety data sheet recommendations.
Hazard Identification and Safety Precautions
This compound is classified as hazardous. Immediate safety measures are critical to mitigate risks of exposure and injury.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Protective gloves: To prevent skin contact.
-
Eye and face protection: Safety glasses with side-shields or goggles and a face shield are mandatory to protect against splashes.
-
Protective clothing: A lab coat or other suitable protective clothing should be worn.
General Handling Advice:
-
Wash hands thoroughly after handling.
-
Avoid eating, drinking, or smoking in the work area.
-
Ensure adequate ventilation to minimize inhalation of dust or fumes.
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | Not specified | H302: Harmful if swallowed | GHS07 | Warning |
| Skin irritation | Not specified | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye irritation | Not specified | H319: Causes serious eye irritation | GHS07 | Warning |
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is incineration.
1. Preparation for Disposal:
- If necessary, solidify the compound by mixing it with sand or another non-reactive absorbent material.
- Alternatively, the compound can be dissolved in a combustible solvent.
2. Incineration:
- The mixture must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
3. Regulatory Compliance:
- All disposal activities must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.
4. Contaminated Packaging:
- Dispose of any contaminated packaging in the same manner as the unused product.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
This guide provides immediate, essential safety and logistical information for handling 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (CAS No. 34772-98-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Therefore, strict adherence to recommended personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (check for chemical resistance). | To prevent skin contact and potential irritation.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be operational. All necessary PPE should be inspected and worn correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space. For small spills, use an appropriate absorbent material, and collect the waste in a sealed container for proper disposal.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
